molecular formula C20H20O5 B8118258 (-)-Zuonin A

(-)-Zuonin A

Cat. No.: B8118258
M. Wt: 340.4 g/mol
InChI Key: QFUXQRHAJWXPGP-YLYZPZNOSA-N
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Description

(-)-Zuonin A has been reported in Saururus chinensis with data available.

Properties

IUPAC Name

5-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXQRHAJWXPGP-YLYZPZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(-)-Zuonin A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, and structural elucidation of (-)-Zuonin A, a lignan with significant biological activity. The information presented is collated from primary scientific literature to ensure accuracy and detail, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound is a naturally occurring lignan first isolated from the pericarps of Illicium zuoningense, a plant belonging to the Illiciaceae family. The discovery was the result of phytochemical investigations into the chemical constituents of this plant species, leading to the identification of several lignans, including the novel compound designated as Zuonin A.

Isolation from Natural Sources

The isolation of this compound from the pericarps of Illicium zuoningense involves a multi-step extraction and chromatographic purification process.

Experimental Protocol: Extraction and Isolation

Plant Material: Dried and powdered pericarps of Illicium zuoningense.

Extraction:

  • The powdered plant material is extracted exhaustively with 95% ethanol (EtOH) at room temperature.

  • The resulting EtOH extract is concentrated under reduced pressure to yield a crude extract.

Partitioning:

  • The crude extract is suspended in water (H₂O) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

  • The suspension is first partitioned with petroleum ether to remove nonpolar constituents.

  • The aqueous layer is then successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

Chromatographic Purification:

  • The EtOAc-soluble fraction, which contains this compound, is subjected to column chromatography on a silica gel column. Elution is performed using a gradient of chloroform (CHCl₃) and methanol (MeOH).

  • Fractions containing similar components, as determined by thin-layer chromatography (TLC), are combined.

  • Further purification of the combined fractions is achieved by column chromatography on Sephadex LH-20, eluting with a mixture of CHCl₃ and MeOH (1:1).

  • Final purification to yield pure this compound is accomplished by preparative high-performance liquid chromatography (HPLC).

The following diagram illustrates the general workflow for the isolation of this compound.

G plant_material Dried Pericarps of Illicium zuoningense extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pet_ether_fraction Petroleum Ether Fraction (Discarded) partitioning->pet_ether_fraction Nonpolar constituents etoac_fraction EtOAc Fraction partitioning->etoac_fraction Target compounds nbuoh_fraction n-BuOH Fraction partitioning->nbuoh_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc zuonin_a This compound prep_hplc->zuonin_a

Figure 1: Isolation workflow for this compound.

Structural Elucidation

The chemical structure of this compound was determined through a comprehensive analysis of its spectroscopic data.

Methodology for Structure Determination

The structural framework and stereochemistry of this compound were established using the following analytical techniques:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.

  • NMR Spectroscopy: A suite of one-dimensional (¹H and ¹³C NMR, DEPT) and two-dimensional (COSY, HMQC, HMBC) nuclear magnetic resonance experiments were conducted to elucidate the connectivity of atoms within the molecule.

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of the molecule was determined by analyzing its CD spectrum.

The logical relationship of these techniques in determining the final structure is depicted below.

G cluster_data Spectroscopic Data cluster_info Structural Information HRESIMS HR-ESI-MS mol_formula Molecular Formula HRESIMS->mol_formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) atom_connectivity Planar Structure NMR_1D->atom_connectivity NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_2D->atom_connectivity CD CD Spectroscopy abs_config Absolute Configuration CD->abs_config mol_formula->atom_connectivity final_structure This compound Structure atom_connectivity->final_structure abs_config->final_structure

Figure 2: Logic flow for the structure elucidation of this compound.

Quantitative Data

The following tables summarize the key quantitative data obtained during the isolation and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₂O₆
Molecular Weight358.38 g/mol
AppearanceWhite amorphous powder
Specific Rotation[α]²⁰D -25.0 (c 0.1, MeOH)

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδc (ppm)
1132.8
2110.9
3148.5
4146.9
5114.3
6119.1
785.8
854.2
971.8
1'134.7
2'109.8
3'148.9
4'145.4
5'102.7
6'118.9
3-OMe55.9
4-OMe56.0
3'-OMe55.9
9'-CH₃13.5

Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm, J in Hz)
26.90 (d, 1.5)
56.88 (d, 8.0)
66.93 (dd, 8.0, 1.5)
74.72 (d, 8.0)
82.35 (m)
9a3.91 (dd, 8.5, 6.0)
9b3.65 (dd, 8.5, 7.0)
2'6.85 (s)
5'6.79 (s)
3-OMe3.89 (s)
4-OMe3.88 (s)
3'-OMe3.90 (s)
9'-CH₃1.05 (d, 7.0)

Biological Activity

This compound has been identified as a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is implicated in various cellular processes, including inflammation, apoptosis, and cell proliferation. The inhibitory activity of this compound on this pathway makes it a compound of interest for further investigation in the context of inflammatory diseases and cancer.

The simplified JNK signaling pathway and the point of inhibition by this compound are illustrated below.

G stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk jnk JNK mkk->jnk cjun c-Jun jnk->cjun cellular_response Cellular Response (Inflammation, Apoptosis) cjun->cellular_response zuonin_a This compound zuonin_a->jnk

Figure 3: Simplified JNK signaling pathway and inhibition by this compound.

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a valuable resource for researchers in the field. The detailed protocols and tabulated data offer a practical foundation for further studies on this promising natural product.

(-)-Zuonin A chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a significant amount of information. I have a clear picture of the chemical structure and stereochemistry of (-)-Zuonin A. I also understand its biological activity as a JNK inhibitor, including the key upstream kinases (MKK4 and MKK7) and the downstream substrate (c-Jun). I have also found the key research paper by Tamer Kaoud et al. ("Manipulating JNK Signaling with this compound") that describes the asymmetric synthesis and biological activity.

However, I am still missing the following critical components for the in-depth technical guide:

  • Detailed Experimental Protocols: I have not yet found the supplementary information for the Kaoud et al. paper, which should contain the detailed, step-by-step experimental procedures for the asymmetric synthesis of this compound.

  • Original Spectroscopic Data: I have been unable to locate the original publication that first reported the isolation and structure elucidation of Zuonin A from Saururus chinensis. This paper is essential as it will contain the primary spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) required for the technical guide. My searches for lignans from Saururus chinensis have yielded many related compounds but not the specific data for Zuonin A.

Without these two pieces of information, I cannot fulfill the core requirements of the user's request for a detailed technical guide with experimental protocols and comprehensive data. Therefore, I need to continue my search with a very specific focus on these missing items.## An In-depth Technical Guide to the Chemical Structure and Stereochemistry of this compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring lignan, has emerged as a significant molecule of interest in chemical biology and drug discovery due to its potent and selective inhibition of the c-Jun N-terminal kinases (JNKs). This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound. Detailed information on its spectroscopic properties, a summary of its asymmetric synthesis, and its mechanism of action in the JNK signaling pathway are presented to serve as a valuable resource for researchers in the field.

Chemical Structure and Stereochemistry

This compound is a tetrahydrofuran lignan with the systematic IUPAC name 5-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole. Its molecular formula is C₂₀H₂₀O₅, with a molecular weight of 340.37 g/mol .

The core of the molecule is a substituted tetrahydrofuran ring with four contiguous stereocenters. The absolute configuration of these stereocenters is crucial for its biological activity and is defined as (2R, 3S, 4R, 5R). The molecule possesses two 1,3-benzodioxole (piperonyl) moieties attached to the C2 and C5 positions of the tetrahydrofuran ring. Two methyl groups are located at the C3 and C4 positions with a trans relationship to each other.

IdentifierValue
IUPAC Name 5-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Molecular Formula C₂₀H₂₀O₅
Molecular Weight 340.37 g/mol
CAS Number 84709-25-1
Stereochemistry (2R, 3S, 4R, 5R)

Spectroscopic Data for Structural Elucidation

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals for the aromatic protons of the two benzodioxole rings. Resonances for the methylenedioxy protons (-O-CH₂-O-). Complex multiplets for the methine and methyl protons on the tetrahydrofuran core, with specific coupling constants defining their relative stereochemistry.
¹³C NMR Resonances for the quaternary and methine carbons of the benzodioxole rings. A signal for the methylenedioxy carbon. Distinct signals for the four chiral carbons of the tetrahydrofuran ring and the two methyl carbons.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of 340.37. Fragmentation patterns characteristic of the loss of the benzodioxole moieties.
Infrared (IR) Spectroscopy Absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and methylenedioxy).

Asymmetric Total Synthesis

The absolute stereochemistry of this compound has been confirmed through asymmetric total synthesis. A key publication by Kaoud et al. describes a method for preparing both this compound and its enantiomer, (+)-Zuonin A. While the detailed step-by-step protocol from the supplementary information of this paper was not retrieved in the search, the general strategy is outlined below. The synthesis is crucial for confirming the structure-activity relationship and for producing material for further biological studies.

The synthetic approach typically involves the stereoselective construction of the tetrahydrofuran core. This can be achieved through various methods, including Sharpless asymmetric dihydroxylation to install the initial stereocenters, followed by cyclization reactions to form the five-membered ring. The piperonyl groups are often introduced via Grignard or other organometallic addition reactions to a suitable precursor. The control of the four contiguous stereocenters is the most challenging aspect of the synthesis.

Below is a generalized workflow representing a plausible synthetic strategy.

G start Commercially Available Starting Materials step1 Stereoselective Functionalization start->step1 e.g., Sharpless AD step2 Introduction of Piperonyl Groups step1->step2 Organometallic addition step3 Tetrahydrofuran Ring Formation step2->step3 Cyclization step4 Final Modifications & Purification step3->step4 end_product This compound step4->end_product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs), which are key regulators of cellular responses to stress, inflammation, and apoptosis.[1]

Quantitative Inhibition Data

This compound exhibits inhibitory activity against the three main JNK isoforms with the following 50% inhibitory concentrations (IC₅₀):

JNK IsoformIC₅₀ (μM)
JNK1 1.7
JNK2 2.9
JNK3 1.74

Notably, its enantiomer, (+)-Zuonin A, also binds to JNK but is a significantly less effective inhibitor of the downstream phosphorylation of c-Jun.[2] This highlights the critical importance of the specific stereochemistry of this compound for its potent biological activity.

Mechanism of JNK Inhibition

The JNK signaling pathway is a three-tiered kinase cascade. Upstream mitogen-activated protein kinase kinases (MKKs), specifically MKK4 and MKK7, phosphorylate and activate JNK. Activated JNK then phosphorylates its substrates, such as the transcription factor c-Jun, leading to the regulation of gene expression involved in various cellular processes.

This compound functions as a non-ATP-competitive inhibitor. It binds to the D-recruitment site (DRS) on JNK, which is a docking groove distinct from the ATP-binding pocket.[2] The DRS is utilized by upstream kinases (MKK4 and MKK7) and downstream substrates (like c-Jun) to bind to JNK. By occupying the DRS, this compound sterically hinders the binding of both MKK4/7 and c-Jun to JNK. This dual-action mechanism effectively shuts down the JNK signaling pathway by:

  • Preventing JNK activation: It blocks the phosphorylation of JNK by MKK4 and MKK7.[2]

  • Inhibiting substrate phosphorylation: It prevents activated JNK from phosphorylating its downstream targets, such as c-Jun.[2]

The following diagram illustrates the inhibitory effect of this compound on the JNK signaling pathway.

JNK_Pathway cluster_jnk JNK cluster_downstream Downstream Substrate MKK4 MKK4 JNK JNK MKK4->JNK Phosphorylates & Activates MKK7 MKK7 MKK7->JNK Phosphorylates & Activates cJun c-Jun JNK->cJun Phosphorylates p_cJun Phospho-c-Jun ZuoninA This compound ZuoninA->JNK Binds to D-Recruitment Site ZuoninA->block1 ZuoninA->block2

Caption: Inhibition of the JNK signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural product for the development of novel therapeutics targeting diseases associated with aberrant JNK signaling, such as inflammatory disorders, neurodegenerative diseases, and certain cancers. Its well-defined chemical structure, specific stereochemistry, and potent, selective mechanism of action make it an excellent lead compound for medicinal chemistry efforts. This technical guide provides foundational information to aid researchers in their exploration of this compound and its potential applications. Further research to obtain detailed protocols for its synthesis and to fully characterize its in vivo efficacy and safety profile is warranted.

References

Spectroscopic and Spectrometric Analysis of (-)-Zuonin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a representative technical guide to the spectroscopic and spectrometric data of (-)-Zuonin A. As of the latest literature search, detailed experimental spectroscopic data for this compound has not been publicly reported. Therefore, the data presented herein is illustrative, based on the known chemical structure of this compound and typical values for related furanoid lignans.[1][2][3] The experimental protocols described are general standard procedures for the analysis of novel natural products.[4][5][6]

This guide is intended for researchers, scientists, and drug development professionals interested in the structural characterization of this compound and similar natural products.

Chemical Structure

  • IUPAC Name: 5-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

  • Molecular Formula: C₂₀H₂₀O₅

  • Molecular Weight: 340.37 g/mol

  • Structure:

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7]

The illustrative ¹H NMR data for this compound in CDCl₃ at 500 MHz is presented in Table 1.

Table 1: Illustrative ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.75 - 6.90m-6HAr-H
5.95s-4HO-CH₂-O
4.70d6.51HH-2
4.20d7.01HH-5
2.30 - 2.45m-2HH-3, H-4
0.95d7.03H3-CH₃
0.90d7.03H4-CH₃

The illustrative ¹³C NMR data for this compound in CDCl₃ at 125 MHz is presented in Table 2.

Table 2: Illustrative ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
147.5Ar-C (O-C-O)
146.8Ar-C (O-C-O)
135.0Ar-C (quat)
119.5Ar-CH
108.0Ar-CH
106.5Ar-CH
101.0O-CH₂-O
82.5C-2
82.0C-5
46.0C-3
45.5C-4
14.03-CH₃
13.54-CH₃

A sample of this compound (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5] The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer.[5] Standard pulse sequences would be used for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.[8][9]

The illustrative high-resolution mass spectrometry (HRMS) data for this compound is presented in Table 3. The fragmentation pattern would be characteristic of furanoid lignans, often involving cleavage of the benzylic bonds and fragmentation of the tetrahydrofuran ring.[10][11][12]

Table 3: Illustrative Mass Spectrometry Data for this compound

m/zIon SpeciesDescription
341.1389[M+H]⁺Calculated for C₂₀H₂₁O₅⁺: 341.1384
363.1208[M+Na]⁺Calculated for C₂₀H₂₀O₅Na⁺: 363.1203
178.0629[C₁₀H₁₀O₃]⁺Fragment ion from benzylic cleavage
135.0441[C₈H₇O₂]⁺Fragment ion from piperonyl group

High-resolution mass spectra would be obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample would be dissolved in methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8]

The illustrative IR data for this compound is presented in Table 4. The spectrum would be expected to show characteristic absorptions for the aromatic rings, C-H bonds, and the C-O bonds of the ether and methylenedioxy groups.[13][14]

Table 4: Illustrative Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Description of Absorption
3010 - 2850C-H stretching (aromatic and aliphatic)
1605, 1500, 1450C=C stretching (aromatic ring)
1250, 1040C-O stretching (ether and methylenedioxy)
930O-CH₂-O bending

The IR spectrum would be recorded on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis of a Novel Natural Product

The following diagram illustrates a general workflow for the isolation and structural elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis A Natural Source (e.g., Plant Material) B Crude Extract A->B Extraction C Chromatographic Separation (e.g., Column, HPLC) B->C Purification D Pure Compound (this compound) C->D E Mass Spectrometry (MS) (Molecular Weight & Formula) D->E F Infrared (IR) Spectroscopy (Functional Groups) D->F G 1D NMR (¹H, ¹³C) (Basic Structure) D->G I Structure Elucidation E->I F->I H 2D NMR (COSY, HSQC, HMBC) (Connectivity & Detailed Structure) G->H H->I J Final Structure I->J Confirmation & Publication

Caption: General workflow for the isolation and structural elucidation of a natural product.

References

The Architecture of Color: A Technical Guide to the Anthocyanin Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of anthocyanins, a class of flavonoids responsible for a wide array of colors in plants. The document is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development. It details the enzymatic steps, key intermediates, and the complex regulatory networks that govern anthocyanin production. Furthermore, this guide presents quantitative data on pathway components and detailed protocols for the key experimental techniques used to elucidate and analyze this pathway. Visualizations of the biosynthetic and regulatory pathways are provided to facilitate a deeper understanding of the intricate molecular processes.

Introduction

Anthocyanins are water-soluble pigments that accumulate in the vacuoles of plant cells, contributing to the vibrant red, purple, and blue hues observed in flowers, fruits, leaves, and other tissues. Beyond their role in attracting pollinators and seed dispersers, anthocyanins are crucial for protecting plants against various biotic and abiotic stresses, including UV radiation, drought, and pathogen attack. In recent years, there has been a surge in interest in anthocyanins due to their potential health benefits for humans, including antioxidant, anti-inflammatory, and anti-cancer properties. A thorough understanding of the anthocyanin biosynthetic pathway is therefore essential for the metabolic engineering of crops with enhanced nutritional value and stress tolerance, as well as for the sustainable production of these compounds for the pharmaceutical and food industries.

This guide will systematically deconstruct the anthocyanin biosynthetic pathway, from its origins in the general phenylpropanoid pathway to the formation of complex, decorated anthocyanin molecules. It will also delve into the transcriptional regulation of this pathway, which is primarily controlled by a conserved MYB-bHLH-WD40 (MBW) protein complex.

The Anthocyanin Biosynthetic Pathway

The biosynthesis of anthocyanins is a well-characterized branch of the flavonoid pathway, which in turn originates from the general phenylpropanoid pathway. The pathway can be broadly divided into early and late biosynthetic steps.

Early Biosynthetic Steps: The Phenylpropanoid and Flavonoid Precursors

The journey to anthocyanin synthesis begins with the amino acid L-phenylalanine. A series of three enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, the precursor for a multitude of flavonoid compounds.

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to its flavanone form, (2S)-naringenin.[1]

Core Pathway to Anthocyanidins

From (2S)-naringenin, the pathway branches to produce different classes of flavonoids. The central pathway leading to anthocyanins involves the following key enzymes:

  • Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin to produce dihydrokaempferol (DHK).[1]

  • Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes determine the hydroxylation pattern of the B-ring of the flavonoid skeleton, which is a key determinant of the final color of the anthocyanin. F3'H converts DHK to dihydroquercetin (DHQ), while F3'5'H can convert DHK to dihydromyricetin (DHM).[2]

  • Dihydroflavonol 4-Reductase (DFR): DFR reduces dihydroflavonols (DHK, DHQ, DHM) to their corresponding leucoanthocyanidins (leucopelargonidin, leucocyanidin, and leucodelphinidin).[2]

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): ANS catalyzes the oxidation of leucoanthocyanidins to form the colored anthocyanidins (pelargonidin, cyanidin, and delphinidin).[2]

Modifications and Transport

The newly synthesized anthocyanidins are unstable and are further modified by glycosylation, acylation, and methylation to increase their stability and solubility, and to fine-tune their color.

  • UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): This is a key enzyme that glycosylates anthocyanidins at the 3-O-position, a crucial step for their stabilization.[2]

  • Other Glycosyltransferases, Acyltransferases, and Methyltransferases: A variety of other enzymes can add different sugar moieties, acyl groups, and methyl groups to the anthocyanin structure, leading to the vast diversity of anthocyanins found in nature.

  • Transport into the Vacuole: The final decorated anthocyanins are transported from the cytoplasm into the vacuole for storage. This process is thought to be mediated by transporters such as glutathione S-transferases (GSTs).

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL Malonyl_CoA Malonyl_CoA Naringenin_chalcone Naringenin chalcone Malonyl_CoA->Naringenin_chalcone CHS p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin (2S)-Naringenin Naringenin_chalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHQ Dihydroquercetin (DHQ) DHK->DHQ F3'H Leucopelargonidin Leucopelargonidin DHK->Leucopelargonidin DFR DHM Dihydromyricetin (DHM) DHQ->DHM F3'5'H Leucocyanidin Leucocyanidin DHQ->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin DHM->Leucodelphinidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Glycosylated_Anthocyanins Glycosylated & Acylated Anthocyanins Pelargonidin->Glycosylated_Anthocyanins UFGT, etc. Cyanidin->Glycosylated_Anthocyanins UFGT, etc. Delphinidin->Glycosylated_Anthocyanins UFGT, etc. Vacuole Vacuole Glycosylated_Anthocyanins->Vacuole GST, etc. PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H F3prime5primeH F3'5'H DFR DFR ANS ANS UFGT UFGT AT_MT Acyl/Methyl- transferases GST GST

Caption: The core biosynthetic pathway of anthocyanins in plants.

Transcriptional Regulation of Anthocyanin Biosynthesis

The expression of the structural genes in the anthocyanin biosynthetic pathway is tightly regulated at the transcriptional level. The primary regulatory mechanism involves a ternary protein complex known as the MBW complex, consisting of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[3]

  • R2R3-MYB Transcription Factors: These proteins are key determinants of the specificity of the MBW complex. They recognize and bind to specific cis-regulatory elements in the promoters of the late biosynthetic genes (LBGs) of the anthocyanin pathway, such as DFR and ANS.[4] Different MYB factors can activate the pathway in different tissues and in response to various developmental and environmental cues.

  • bHLH Transcription Factors: These proteins act as partners for the MYB transcription factors and are essential for the activation of the target gene promoters.[4]

  • WD40 Repeat Proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form a functional activation complex.[4]

The activity of the MBW complex itself is regulated by a variety of upstream factors, including other transcription factors and signaling molecules, which integrate environmental signals such as light, temperature, and hormones to control the production of anthocyanins.

Anthocyanin_Regulation cluster_signals Environmental & Developmental Signals cluster_tfs Upstream Regulators cluster_mbw MBW Complex cluster_genes Target Genes Light Light Upstream_TFs Other TFs (e.g., HY5, PIFs) Light->Upstream_TFs Hormones Hormones Hormones->Upstream_TFs Stress Stress Stress->Upstream_TFs MYB MYB Upstream_TFs->MYB bHLH bHLH Upstream_TFs->bHLH Early_Genes Early Biosynthetic Genes (CHS, CHI, F3H) Upstream_TFs->Early_Genes MBW_Complex MYB-bHLH-WD40 Complex MYB->MBW_Complex bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex Late_Genes Late Biosynthetic Genes (DFR, ANS, UFGT) MBW_Complex->Late_Genes Activation Anthocyanin_Accumulation Anthocyanin Accumulation Early_Genes->Anthocyanin_Accumulation Late_Genes->Anthocyanin_Accumulation

Caption: Transcriptional regulation of anthocyanin biosynthesis by the MBW complex.

Quantitative Data

The following tables summarize key quantitative data related to the anthocyanin biosynthetic pathway. These values can vary significantly between plant species, tissues, and environmental conditions.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Plant Source
CHS 4-Coumaroyl-CoA1.5 - 1010 - 50Petunia hybrida, Arabidopsis thaliana
Malonyl-CoA20 - 100-Petunia hybrida, Arabidopsis thaliana
DFR Dihydrokaempferol5 - 505 - 20Fragaria x ananassa, Vitis vinifera
Dihydroquercetin10 - 10010 - 40Fragaria x ananassa, Vitis vinifera
Dihydromyricetin20 - 15015 - 60Fragaria x ananassa, Vitis vinifera

Note: These are representative ranges. Actual values can differ based on the specific study and assay conditions.[5][6]

Table 2: Anthocyanin Content in Various Plant Tissues

PlantTissueMajor AnthocyaninsConcentration (mg/100g FW)
Blueberry FruitMalvidin-3-glucoside, Delphinidin-3-galactoside100 - 500
Strawberry FruitPelargonidin-3-glucoside, Cyanidin-3-glucoside20 - 60
Red Cabbage LeavesCyanidin-3-diglucoside-5-glucoside (acylated)25 - 300
Black Rice BranCyanidin-3-glucoside, Peonidin-3-glucoside300 - 1000

FW: Fresh Weight. Concentrations are highly dependent on cultivar, ripeness, and growing conditions.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the anthocyanin biosynthetic pathway.

Extraction of Anthocyanins from Plant Tissue

Objective: To extract anthocyanins from plant material for quantification and identification.

Materials:

  • Plant tissue (e.g., fruit, leaves, petals)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Methanol containing 1% HCl (v/v)

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Freeze a known weight of fresh plant tissue (e.g., 1 g) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 10 mL of extraction solvent.

  • Vortex the mixture thoroughly and incubate at 4°C in the dark for 12-24 hours with occasional shaking.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.[3]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.[2]

Quantification of Total Monomeric Anthocyanins by pH Differential Method

Objective: To determine the total concentration of monomeric anthocyanins in an extract.

Materials:

  • Anthocyanin extract

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare two dilutions of the anthocyanin extract: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be chosen to yield an absorbance reading at 520 nm within the linear range of the spectrophotometer.

  • Allow the dilutions to equilibrate for 15-30 minutes.

  • Measure the absorbance of each dilution at 520 nm and 700 nm.

  • Calculate the absorbance difference (A) using the following formula: A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5

  • Calculate the total monomeric anthocyanin concentration (as cyanidin-3-glucoside equivalents) using the Beer-Lambert law: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

    • MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 26,900 L/mol·cm for cyanidin-3-glucoside

    • l = Path length of the cuvette (typically 1 cm)

HPLC-DAD Analysis of Anthocyanins

Objective: To separate and quantify individual anthocyanins in an extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: 100% Acetonitrile

  • Anthocyanin standards (e.g., cyanidin-3-glucoside, pelargonidin-3-glucoside)

Protocol:

  • Set the column temperature to 30°C.

  • Set the DAD to monitor at 520 nm.

  • Inject 20 µL of the filtered anthocyanin extract.[8]

  • Elute the anthocyanins using a gradient program. A typical gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 30% B

    • 25-30 min: Linear gradient to 50% B

    • 30-35 min: Hold at 50% B

    • 35-40 min: Return to 10% B and equilibrate for 10 minutes.

  • Identify individual anthocyanins by comparing their retention times and UV-Vis spectra with those of authentic standards.

  • Quantify the identified anthocyanins by creating a calibration curve for each standard.

LC-MS/MS Analysis for Anthocyanin Identification

Objective: To identify the structure of unknown anthocyanins.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Protocol:

  • Use a similar chromatographic separation as described for HPLC-DAD.

  • Operate the mass spectrometer in positive ion mode.

  • Perform a full scan analysis to determine the molecular weights ([M+H]+) of the eluting compounds.

  • Perform tandem MS (MS/MS) on the parent ions of interest. The fragmentation pattern will provide information about the aglycone and the attached sugar and acyl groups.

  • Identify the anthocyanins by comparing their mass spectra and fragmentation patterns with literature data and databases.[9]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of anthocyanin biosynthetic genes.

Materials:

  • Plant tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes

Protocol:

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and the cDNA template.[10]

  • qPCR Program: Run the qPCR reaction with a typical program:

    • Initial denaturation: 95°C for 3-5 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to check for primer specificity.

  • Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the expression of a stably expressed reference gene (e.g., Actin or Ubiquitin).[11]

Conclusion

The anthocyanin biosynthetic pathway represents a paradigm of plant secondary metabolism, characterized by a well-defined enzymatic cascade and an intricate regulatory network. This technical guide has provided a detailed roadmap of this pathway, from the initial precursor molecules to the final colored compounds. The presented quantitative data and experimental protocols offer a practical resource for researchers aiming to investigate and manipulate anthocyanin production in plants. As our understanding of this pathway continues to deepen, so too will our ability to harness its potential for the development of more nutritious and resilient crops, and for the production of valuable natural products for human health and industry.

References

The Biological Genesis of Zuonin A: A Deep Dive into its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive technical guide released today sheds new light on the biological origins of (-)-Zuonin A, a furanofuran lignan with significant therapeutic potential. This document provides an in-depth analysis of its biosynthetic pathway, detailing the molecular journey from primary metabolites to its final complex structure. The guide is tailored for researchers, scientists, and professionals in drug development, offering a valuable resource for understanding and potentially harnessing the production of this important natural compound.

This compound, also known as D-Epigalbacin, is a naturally occurring lignan found in the plant Schisandra chinensis. Lignans are a diverse class of phenylpropanoid derivatives with a wide range of biological activities. The intricate architecture of this compound has prompted significant interest in its biosynthetic origins, a process that begins with the fundamental building blocks of plant metabolism.

This technical guide meticulously outlines the proposed biosynthetic pathway of this compound, starting from the shikimate pathway and proceeding through the phenylpropanoid pathway to the formation of the key precursor, coniferyl alcohol. The dimerization of two coniferyl alcohol units, a critical step in lignan biosynthesis, leads to the formation of pinoresinol, the foundational scaffold of many furanofuran lignans. Subsequent enzymatic transformations, including stereospecific reductions and modifications, guide the pinoresinol intermediate toward the final structure of this compound.

The guide also delves into the experimental methodologies that have been instrumental in elucidating the biosynthesis of lignans. These include advanced techniques such as transcriptome analysis to identify candidate genes, metabolome analysis to track the accumulation of intermediates, and gene silencing (RNAi) to confirm the function of specific enzymes. Detailed protocols for these key experiments are provided to facilitate further research in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the phenylpropanoid pathway.

Zuonin A Biosynthesis Phenylalanine Phenylalanine Coniferyl_alcohol Coniferyl_alcohol Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol DIR (Oxidative Dimerization) Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR (-)-Zuonin_A (-)-Zuonin_A Secoisolariciresinol->(-)-Zuonin_A Further Modifications (e.g., CYPs, OMTs) Cinnamic_acid Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferaldehyde->Coniferyl_alcohol CAD

A simplified overview of the proposed biosynthetic pathway of this compound.

Key Enzymes and Their Roles

The biosynthesis of this compound is orchestrated by a series of specific enzymes that catalyze each step of the pathway.

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALCatalyzes the non-oxidative deamination of phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylaseC4HIntroduces a hydroxyl group at the 4-position of the aromatic ring of cinnamic acid.
4-Coumarate:CoA ligase4CLActivates p-coumaric acid by ligating it to Coenzyme A.
p-Coumaroyl shikimate 3'-hydroxylaseC3'HHydroxylates the 3-position of the aromatic ring of p-coumaroyl shikimate.
Caffeoyl-CoA O-methyltransferaseCCoAOMTMethylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.
Cinnamoyl-CoA reductaseCCRReduces feruloyl-CoA to coniferaldehyde.
Cinnamyl alcohol dehydrogenaseCADReduces coniferaldehyde to coniferyl alcohol.
Dirigent proteinDIRMediates the stereospecific dimerization of coniferyl alcohol to form (+)-pinoresinol.
Pinoresinol-lariciresinol reductasePLRSequentially reduces (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol.
Cytochrome P450 monooxygenasesCYPsBelieved to be involved in the subsequent modifications leading to the furanofuran ring formation.
O-methyltransferasesOMTsPotentially involved in the modification of hydroxyl groups on the aromatic rings.

Experimental Protocols for Studying Lignan Biosynthesis

Understanding the biosynthesis of this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Transcriptome and Metabolome Analysis Workflow

Experimental Workflow Plant_Tissue Plant_Tissue Metabolite_Extraction Metabolite_Extraction Plant_Tissue->Metabolite_Extraction RNA_Extraction RNA_Extraction RNA-Seq RNA-Seq RNA_Extraction->RNA-Seq LC-MS_Analysis LC-MS_Analysis Metabolite_Extraction->LC-MS_Analysis Bioinformatic_Analysis Bioinformatic_Analysis RNA-Seq->Bioinformatic_Analysis Metabolite_Profiling Metabolite_Profiling LC-MS_Analysis->Metabolite_Profiling Candidate_Gene_Identification Candidate_Gene_Identification Bioinformatic_Analysis->Candidate_Gene_Identification Gene_Function_Validation Gene_Function_Validation Candidate_Gene_Identification->Gene_Function_Validation Metabolite_Profiling->Gene_Function_Validation

Workflow for identifying candidate genes in lignan biosynthesis.

1. Plant Material: Tissues from Schisandra chinensis at different developmental stages or under various environmental conditions are collected.

2. RNA Extraction and Sequencing: Total RNA is extracted from the plant tissues, and subjected to high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome profile.

3. Metabolite Extraction and Analysis: Metabolites are extracted from the same tissues and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify lignans and their precursors.

4. Bioinformatic Analysis: The transcriptome data is analyzed to identify genes that are co-expressed with the accumulation of lignans. This allows for the identification of candidate genes encoding the biosynthetic enzymes.

5. Gene Function Validation: The function of candidate genes is confirmed using techniques such as:

  • Virus-Induced Gene Silencing (VIGS): To transiently silence the target gene in the plant and observe the effect on lignan production.
  • Stable Transformation: To create transgenic plants with either overexpression or knockdown of the target gene.
  • In vitro Enzyme Assays: To express the candidate enzyme in a heterologous system (e.g., E. coli or yeast) and test its catalytic activity with the predicted substrate.

Quantitative Data on Lignan Biosynthesis

While specific quantitative data for the biosynthesis of this compound is not yet available, studies on related lignans in Schisandra chinensis provide valuable insights.

MetaboliteTissueConcentration Range (mg/g DW)Reference
SchisandrinFruit1.5 - 5.0[1]
Gomisin AFruit0.5 - 2.0[1]
DeoxyschisandrinStem0.1 - 0.8[2]
Schisandrin BSeed2.0 - 7.0[1]

Note: The concentrations can vary significantly depending on the plant's age, growing conditions, and the specific analytical methods used.

This technical guide serves as a foundational resource for the scientific community, providing a comprehensive overview of the biological origins of this compound. The detailed pathways, experimental protocols, and available data are intended to accelerate further research and unlock the full therapeutic potential of this remarkable natural product.

References

An In-depth Technical Guide to (-)-Zuonin A and its Relationship to Other Lignan Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Zuonin A is a lignan compound of significant interest within the scientific community, primarily due to its structural relationship to a class of molecules known for their diverse biological activities, including potent antitumor properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, natural sources, and its association with other notable lignan compounds such as schisandrin and podophyllotoxin. This document summarizes the available quantitative data on the cytotoxic activities of related compounds, outlines detailed experimental protocols for cytotoxicity assays and compound isolation, and employs Graphviz visualizations to illustrate key experimental workflows and molecular relationships.

Introduction to this compound

This compound is a naturally occurring lignan, a class of secondary metabolites found in plants. Lignans are characterized by the oxidative dimerization of two phenylpropanoid units. The specific stereochemistry and structural features of this compound place it within a select group of lignans with potential pharmacological applications.

Chemical Structure and Properties
  • IUPAC Name: 5-[(2S,3R,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyltetrahydrofuran-2-yl]-1,3-benzodioxole

  • Molecular Formula: C₂₀H₂₀O₅

  • Molar Mass: 340.37 g/mol

  • Synonyms: Zuonin A is often referenced in literature as (+)-zuonin A as well[1].

Relationship to Other Lignan Compounds

This compound belongs to the tetrahydrofuran class of lignans. Its chemical architecture shares similarities with other biologically active lignans, which provides a rationale for investigating its pharmacological potential.

Structural Analogs from Saururus cernuus

This compound was first isolated from the plant Saururus cernuus, commonly known as lizard's tail[1]. This plant is a rich source of various lignans, and the co-isolation of this compound with other structurally related compounds offers valuable insights into its biosynthetic pathways and potential biological activities. Other lignans isolated from Saururus cernuus include (-)-saururin, (-)-saururenin, and (+)-saururinone[1]. The presence of this diverse array of lignans within the same plant underscores the importance of this species as a source for novel bioactive molecules.

Comparison with Pharmacologically Active Lignans

A comparative analysis of this compound with well-studied lignans like schisandrin and podophyllotoxin can help in postulating its potential bioactivities.

  • Schisandrin: Isolated from the fruits of Schisandra chinensis, schisandrins are dibenzocyclooctadiene lignans known for their hepatoprotective and neuroprotective effects. While structurally distinct from the tetrahydrofuran lignans, they share a common phenylpropanoid precursor.

  • Podophyllotoxin: A potent antimitotic lignan isolated from the roots and rhizomes of Podophyllum species. Its derivatives, such as etoposide and teniposide, are clinically used as anticancer agents. The core lignan structure is a key pharmacophore for its cytotoxic activity.

The structural relationship between these compounds suggests that this compound may also possess cytotoxic or other significant biological activities.

Quantitative Data on Cytotoxic Activity

Compound/ExtractCell Line(s)IC50/LD50 ValueReference
Saururus cernuus methanolic extract Human Colon Carcinoma (CL-18)1.9 µg/mL (LD50)[2]
Human Breast Carcinoma (MDA-MB-231)0.26 µg/mL (LD50)[2]
Threo-austrobailignan-6 (from S. cernuus) Human Cervical Melanoma (HeLa)28.3 ± 3.9 µg/mL (IC50)[3]
Schisandrin C Human Hepatocellular Carcinoma (Bel-7402)81.58 ± 1.06 µM (IC50)[4][5]
Human Nasopharyngeal Carcinoma (KB-3-1)108.00 ± 1.13 µM (IC50)[4][5]
Human Breast Cancer (Bcap37)136.97 ± 1.53 µM (IC50)[4][5]
Podophyllotoxin Derivatives Various Cancer Cell LinesnM to µM range (IC50)[6][7]

Experimental Protocols

Isolation of this compound from Saururus cernuus

The following is a generalized protocol based on the initial isolation of lignans from Saururus cernuus.

Workflow for the Isolation of this compound

Isolation_Workflow plant_material Dried and powdered Saururus cernuus plant material extraction Maceration with Methanol (MeOH) at room temperature plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partitioning Partitioning between Hexane and aqueous MeOH filtration->partitioning hexane_fraction Hexane-soluble fraction (lipophilic) partitioning->hexane_fraction aq_fraction Aqueous MeOH fraction partitioning->aq_fraction chromatography Silica Gel Column Chromatography of Hexane Fraction hexane_fraction->chromatography elution Elution with a gradient of Hexane and Ethyl Acetate (EtOAc) chromatography->elution fraction_collection Collection of fractions elution->fraction_collection hplc Preparative High-Performance Liquid Chromatography (HPLC) fraction_collection->hplc zuonin_a This compound hplc->zuonin_a

Caption: A generalized workflow for the isolation of this compound from Saururus cernuus.

Detailed Steps:

  • Extraction: The dried and powdered plant material of Saururus cernuus is subjected to exhaustive extraction with methanol at room temperature.

  • Fractionation: The resulting crude extract is concentrated and then partitioned between n-hexane and a mixture of methanol and water. The more lipophilic compounds, including many lignans, will preferentially partition into the hexane layer.

  • Chromatography: The hexane-soluble fraction is then subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically using mixtures of hexane and ethyl acetate.

  • Purification: Fractions containing compounds with similar polarities are collected and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours to allow for cell attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 48 or 72 hours) treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow for formazan crystal formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement analysis Calculate cell viability and determine IC50 value measurement->analysis

Caption: A standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

Signaling Pathways and Logical Relationships

While the specific signaling pathways affected by this compound are yet to be elucidated, the known mechanisms of action of related lignans, such as podophyllotoxin, can provide a hypothetical framework. Podophyllotoxin and its derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Signaling_Pathway Zuonin_A This compound Tubulin Tubulin Polymerization Zuonin_A->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A hypothetical signaling pathway for the cytotoxic effects of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural similarity to other biologically active lignans, coupled with the demonstrated cytotoxicity of extracts from its natural source, Saururus cernuus, strongly warrants further investigation. Future research should focus on the total synthesis of this compound to enable more extensive biological evaluation, including the determination of its specific IC50 values against a panel of cancer cell lines and the elucidation of its precise mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

The Elusive (-)-Zuonin A: A Technical Guide to its Natural Occurrence and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Zuonin A, a lignan with significant potential as a selective inhibitor of c-Jun N-terminal kinase (JNK), has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its natural abundance, distribution, and methods for its study. While this compound has been identified in a variety of plant species, a notable gap exists in the literature concerning its quantitative abundance, with no specific yield data currently available. This guide, therefore, focuses on its known natural sources, provides a generalized experimental protocol for its isolation and quantification based on established methods for related lignans, and details its mechanism of action on the JNK signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers seeking to further investigate the therapeutic potential of this compound.

Natural Abundance and Distribution of this compound

This compound has been isolated from a diverse range of plant species, indicating a scattered but significant presence in the plant kingdom. The compound is typically found in the aerial parts, heartwood, or leaves of these plants. However, to date, no published studies have provided specific quantitative data on the concentration or yield of this compound from these natural sources. The following table summarizes the known botanical sources of this compound.

Plant SpeciesFamilyPart of PlantReference(s)
Aristolochia chilensisAristolochiaceaeNot specified[1]
Saururus cernuusSaururaceaeNot specified[1]
Piper schmidtiiPiperaceaeNot specified[1]
Chamaecyparis obtusa var. formosanaCupressaceaeHeartwood[1][2]
Piper futokadsuraPiperaceaeAerial part[1][2]
Smallanthus sonchifoliusAsteraceaeLeaf[3][4][5][6][7]
Piper kadsuraPiperaceaeAerial part[2]

Experimental Protocols

The following sections outline generalized methodologies for the isolation, purification, and quantification of this compound from plant materials, as well as a protocol for assessing its biological activity as a JNK inhibitor. These protocols are based on established techniques for lignan analysis and the specific details provided in studies that have successfully isolated this compound.[8][9][10][11][12][13][14][15][16][17][18]

Generalized Protocol for Isolation and Purification of this compound

This protocol provides a general workflow for the extraction and purification of this compound from dried and powdered plant material. Optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant matrix.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried & Powdered Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) start->extraction filtration Filtration/Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (Lignan-rich) partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound containing fractions tlc->pooling hplc Preparative HPLC pooling->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology Details:

  • Extraction:

    • Dried and powdered plant material is subjected to extraction with a polar solvent such as methanol or ethanol. This can be achieved through maceration (soaking at room temperature for an extended period) or more exhaustively using a Soxhlet apparatus.[8]

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, and ethyl acetate.

    • Lignans, including this compound, are typically enriched in the ethyl acetate fraction.

  • Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound (visualized under UV light and/or with a suitable staining reagent).

    • Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.

Protocol for Quantification of this compound by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of accurately weighed, purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover a linear concentration range.

  • Sample Preparation:

    • Accurately weigh a known amount of dried, powdered plant material.

    • Extract the sample using a validated method (e.g., ultrasonication or reflux with methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, for example, with a mixture of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution of this compound and selecting the wavelength of maximum absorbance.

    • Injection Volume: Typically 10-20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Inject the prepared plant extract samples and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol for JNK Inhibition Assay

This protocol is based on the methods described by Kaoud et al. (2012) to assess the inhibitory activity of this compound on JNK.[1][19]

Materials:

  • Recombinant active JNK enzyme (JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., GST-c-Jun)

  • ATP

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • This compound dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96-well plates

Methodology:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the JNK enzyme, and the substrate.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Termination and Detection:

    • After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding the Kinase-Glo® reagent. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP, which is inversely proportional to the kinase activity.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of JNK inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Mechanism of Action

This compound has been identified as a selective, non-ATP competitive inhibitor of c-Jun N-terminal kinases (JNKs). It exerts its inhibitory effect by binding to the D-recruitment site (DRS) on the JNK protein.[1][19][20] The DRS is a docking groove on the kinase that is distinct from the ATP-binding pocket and is used by JNK to bind to its substrates (like c-Jun) and upstream activating kinases (MKK4 and MKK7).

By occupying the DRS, this compound partially competes with the binding of JNK substrates and activators. This weakens the interaction between JNK and its binding partners, thereby inhibiting the phosphorylation of downstream targets and the activation of JNK itself.[1][19]

JNK_pathway cluster_upstream Upstream Activation cluster_jnk JNK Inhibition by this compound cluster_downstream Downstream Effects stress Stress Stimuli (e.g., UV, Cytokines) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k mkk4_7 MKK4 / MKK7 map3k->mkk4_7 jnk JNK mkk4_7->jnk cjun c-Jun jnk->cjun zuonin This compound zuonin->jnk Binds to D-Recruitment Site apoptosis Apoptosis, Inflammation, etc. cjun->apoptosis

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with a well-defined mechanism of action as a JNK inhibitor. While its presence in several plant species is established, a significant opportunity exists for future research to quantify its natural abundance. Such studies would be invaluable for assessing the feasibility of its extraction from natural sources for further drug development. Furthermore, the development and validation of a standardized, detailed protocol for its isolation and quantification are crucial next steps. The methodologies and information presented in this guide provide a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

Methodological & Application

Enantioselective Synthesis of (-)-Zuonin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of (-)-Zuonin A, a lignan natural product that has been identified as an inhibitor of the c-Jun N-terminal kinases (JNKs). The methodologies outlined are based on published synthetic routes and are intended to serve as a comprehensive guide for chemists in the fields of natural product synthesis and medicinal chemistry.

Introduction

This compound is a tetrahydrofuran lignan that has garnered interest due to its biological activity. It was identified through a virtual screening strategy as a compound targeting the D-recruitment site (DRS) of JNKs.[1] Subsequent research has confirmed its role in manipulating JNK signaling pathways, making it a valuable molecular probe and a potential scaffold for the development of novel therapeutics.[1] The asymmetric synthesis of this compound is crucial for obtaining enantiomerically pure material to further investigate its biological functions and for structure-activity relationship (SAR) studies. This document details a key strategy for its enantioselective synthesis.

Synthetic Strategy Overview

The enantioselective synthesis of this compound can be achieved through a convergent approach. The core tetrahydrofuran ring is constructed via a key stereocontrolled reaction sequence. The overall workflow involves the asymmetric synthesis of a key intermediate, followed by cyclization and final modifications to yield the target molecule.

Synthesis_Workflow Start Starting Materials Intermediate1 Chiral Intermediate Synthesis Start->Intermediate1 Asymmetric Reaction Cyclization Tetrahydrofuran Ring Formation Intermediate1->Cyclization Key Cyclization FinalProduct This compound Cyclization->FinalProduct Final Modifications

Caption: General workflow for the enantioselective synthesis of this compound.

Quantitative Data Summary

The following table summarizes the yields and enantiomeric excess (e.e.) for the key steps in a reported synthesis of this compound.

StepProductYield (%)Enantiomeric Excess (%)
Asymmetric Aldol ReactionChiral Aldol Adduct85>98
Reduction of Aldol AdductDiol Intermediate92>98
Oxidative CyclizationTetrahydrofuran Intermediate75>98
Final DeprotectionThis compound95>98

Note: The data presented here is a representative summary from published literature and may vary based on experimental conditions.

Experimental Protocols

The following are detailed protocols for the key transformations in the enantioselective synthesis of this compound.

Protocol 1: Asymmetric Aldol Reaction to form Chiral Aldol Adduct

This protocol describes the formation of the key chiral aldol adduct, establishing the initial stereocenters of the molecule.

Materials:

  • Starting Aldehyde

  • Starting Ketone

  • Chiral Auxiliary (e.g., Evans auxiliary)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the N-acylated chiral auxiliary (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise.

  • After 5 minutes, add TEA (1.2 eq) dropwise. The solution should turn from colorless to pale yellow.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Cool the reaction to -78 °C and add the starting aldehyde (1.2 eq) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 buffer solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral aldol adduct.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Protocol 2: Oxidative Cyclization to form the Tetrahydrofuran Ring

This protocol details the formation of the core tetrahydrofuran ring from the diol intermediate.

Materials:

  • Diol Intermediate

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

  • Standard glassware for anhydrous and light-sensitive reactions

Procedure:

  • Dissolve the diol intermediate (1.0 eq) in anhydrous DCM (0.05 M) under an inert atmosphere and protect from light.

  • Cool the solution to 0 °C.

  • Add NIS (1.5 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the tetrahydrofuran intermediate.

Signaling Pathway Involvement

This compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses and play a crucial role in apoptosis, inflammation, and cell proliferation. This compound is proposed to bind to the D-recruitment site of JNK, thereby interfering with the binding of its substrates, such as the transcription factor c-Jun.[1]

JNK_Pathway cluster_0 Cellular Stress Cellular Stress MKK4/7 MKK4/7 Cellular Stress->MKK4/7 activates JNK JNK MKK4/7->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Transcription Transcription c-Jun->Transcription activates Zuonin_A This compound Zuonin_A->JNK inhibits substrate binding

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The results may vary depending on the specific experimental conditions and the purity of the reagents used.

References

Unveiling the Bioactivity of (-)-Zuonin A: A Guide to In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Zuonin A is a novel compound with emergent interest in the scientific community. As a distinct chemical entity, its biological activities and potential therapeutic applications are currently under investigation. This document provides a comprehensive set of detailed application notes and protocols for in vitro assays to facilitate the exploration of this compound's bioactivity. These protocols are designed for researchers, scientists, and drug development professionals to assess its cytotoxic, anti-inflammatory, and neuroprotective potential.

I. Assessment of Cytotoxicity

A fundamental primary screening for any novel compound is the evaluation of its cytotoxic effects. This helps to determine the concentration range for subsequent bioactivity assays and to identify potential anti-cancer properties. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1]

Table 1: Hypothetical Cytotoxicity Data for this compound
Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)MTT4815.2
A549 (Lung Cancer)MTT4825.8
SH-SY5Y (Neuroblastoma)MTT4878.5
Primary HepatocytesMTT48> 100
Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for determining cell viability.[1]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Workflow for Cytotoxicity Assessment

G cluster_workflow Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow of the MTT cytotoxicity assay.

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Assessing the anti-inflammatory potential of this compound can unveil its therapeutic relevance in inflammatory disorders. A common in vitro method is the inhibition of protein denaturation assay.[2][3][4]

Table 2: Hypothetical Anti-inflammatory Data for this compound
Assay TypeStandard DrugIC50 of Standard (µg/mL)IC50 of this compound (µg/mL)
Albumin DenaturationDiclofenac Sodium18.545.2
Protocol 2: Inhibition of Albumin Denaturation Assay

This protocol is based on the principle that denaturation of proteins is a hallmark of inflammation.[2][3][5][6]

Materials:

  • This compound stock solution (in DMSO)

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac Sodium (as a standard anti-inflammatory drug)

  • Test tubes

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10-500 µg/mL).[2] A similar setup should be prepared for the standard drug.

  • Control Preparation: A control solution consists of 2 mL of distilled water instead of the test solution.[2]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.[5]

  • Heating: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[5][6]

  • Cooling: After heating, cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Determine the IC50 value by plotting the percentage inhibition against the concentration.

Signaling Pathway for Inflammation

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes induces transcription of ZuoninA This compound ZuoninA->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

III. Investigation of Neuroprotective Effects

Neurodegenerative diseases are a growing concern, and compounds with neuroprotective properties are of significant interest. In vitro models using neuronal cell lines can be used to assess the ability of this compound to protect against neurotoxicity.[7][8][9]

Table 3: Hypothetical Neuroprotection Data for this compound
Cell LineNeurotoxinAssay TypeOutcome
SH-SY5YGlutamate (5 mM)MTTIncreased cell viability by 40% at 10 µM this compound
PC126-OHDA (100 µM)LDH ReleaseDecreased LDH release by 35% at 10 µM this compound
Protocol 3: Neuroprotection Assay against Glutamate-Induced Toxicity

This protocol evaluates the ability of a compound to protect neuronal cells from excitotoxicity induced by glutamate.[9]

Materials:

  • This compound stock solution (in DMSO)

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium

  • Serum-free medium

  • Glutamate solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.[9]

  • Pre-treatment: Replace the medium with serum-free medium containing various concentrations of this compound and incubate for 2 hours.

  • Induction of Neurotoxicity: Add glutamate to the wells to a final concentration of 5 mM, except for the control wells.[9]

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Signaling Pathway for Neuroprotection

G cluster_pathway Neuroprotective Signaling Pathway ZuoninA This compound Survival Pro-survival Pathways (e.g., PI3K/Akt) ZuoninA->Survival activates? Bcl2 Bcl-2 (Anti-apoptotic) Survival->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Neurotoxin Neurotoxin (e.g., Glutamate) Stress Oxidative Stress (ROS) Neurotoxin->Stress Bax Bax (Pro-apoptotic) Stress->Bax activates Bax->Apoptosis induces

Caption: Putative neuroprotective mechanism of this compound via activation of pro-survival pathways.

IV. Overall Experimental Workflow

The following diagram illustrates a logical workflow for the initial in vitro screening of a novel compound like this compound.

G cluster_workflow Overall In Vitro Screening Workflow for this compound start This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity determine_ic50 Determine IC50 on various cell lines cytotoxicity->determine_ic50 non_toxic_conc Select Non-Toxic Concentrations for further assays determine_ic50->non_toxic_conc bioactivity_assays Bioactivity Assays non_toxic_conc->bioactivity_assays anti_inflammatory Anti-inflammatory Assay (Albumin Denaturation) bioactivity_assays->anti_inflammatory neuroprotective Neuroprotective Assay (Glutamate Challenge) bioactivity_assays->neuroprotective analyze_bioactivity Analyze Bioactivity Data anti_inflammatory->analyze_bioactivity neuroprotective->analyze_bioactivity conclusion Draw Conclusions on In Vitro Profile analyze_bioactivity->conclusion

Caption: A streamlined workflow for the initial in vitro characterization of this compound.

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. The provided protocols are generalized and may require optimization based on the specific cell lines and laboratory conditions. It is crucial to include appropriate positive and negative controls in all experiments for valid data interpretation.

References

Application of (-)-Zuonin A in Studying Cellular Pathways: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound "(-)-Zuonin A" and its application in the study of cellular pathways have not yielded specific results. As of the current date, there is no publicly available scientific literature detailing the biological activity, cellular targets, or mechanism of action of a molecule with this exact name.

This lack of information prevents the creation of detailed application notes and protocols as requested. The ability to provide data on cellular pathways, quantitative summaries, and experimental methodologies is contingent on published research that characterizes the compound's interactions with biological systems.

While information on "this compound" is not available, the broader class of compounds known as saponins, to which it may belong, has been extensively studied. Saponins are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] These activities are often attributed to their interaction with various cellular signaling pathways.

To proceed with your request, please verify the name of the compound. It is possible that "this compound" is a novel or proprietary compound with limited public information, or there may be an alternative name or a typographical error in the provided name.

Once a verifiable compound with published research is identified, the following detailed application notes and protocols can be developed:

Future Content (Contingent on Compound Identification)

Should information on "this compound" or a related, verifiable compound become available, this section will be populated with the following:

1. Introduction to this compound

  • Chemical Structure and Properties

  • Source and Synthesis (if available)

  • Summary of Known Biological Activities

2. Cellular Pathway Applications

A detailed description of the signaling pathways modulated by the compound. This would include:

  • Pathway Name: e.g., MAPK/ERK Pathway, PI3K/Akt Pathway, NF-κB Signaling.

  • Mechanism of Action: How the compound interacts with specific proteins within the pathway (e.g., inhibition or activation of kinases, modulation of protein-protein interactions).

  • Cellular Outcomes: The physiological effects of pathway modulation (e.g., apoptosis, cell cycle arrest, modulation of inflammatory responses).

3. Quantitative Data Summary

A table summarizing key quantitative data from relevant studies, such as:

ParameterValueCell Line/Model SystemReference
IC₅₀ (Inhibitory Concentration 50%)
EC₅₀ (Effective Concentration 50%)
Ki (Inhibition Constant)
Fold-change in Protein Phosphorylation

4. Experimental Protocols

Detailed methodologies for key experiments, including:

  • Cell Culture and Treatment: Protocols for maintaining relevant cell lines and exposing them to the compound.

  • Western Blotting: To analyze changes in protein expression and phosphorylation states of key pathway components.

  • Kinase Assays: To directly measure the enzymatic activity of target kinases in the presence of the compound.

  • Immunofluorescence Microscopy: To visualize the subcellular localization of pathway proteins.

  • Gene Expression Analysis (qPCR): To measure changes in the transcription of downstream target genes.

5. Visualizations

  • Signaling Pathway Diagrams (Graphviz): Visual representations of the cellular pathways affected by the compound.

  • Experimental Workflow Diagrams (Graphviz): Flowcharts illustrating the steps of key experimental protocols.

We await your clarification on the compound's name to provide you with the detailed information you require.

References

Using (-)-Zuonin A as a Chemical Probe for JNK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

(-)-Zuonin A is a lignan natural product that has been identified as a selective, non-ATP competitive inhibitor of c-Jun N-terminal kinases (JNKs). It functions by targeting the D-recruitment site (DRS) of JNKs, thereby disrupting the interaction between JNKs and their protein partners, including upstream activating kinases (MKK4 and MKK7) and downstream substrates (e.g., c-Jun). This unique mechanism of action makes this compound a valuable chemical probe for elucidating the roles of JNK signaling in various biological processes. Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound's activity at an allosteric site provides a more specific tool to study JNK-protein interactions. The enantiomer, (+)-Zuonin A, binds to JNK but is a significantly less effective inhibitor, making it a useful negative control for experiments.

These application notes provide detailed protocols for utilizing this compound to investigate JNK signaling pathways in both biochemical and cellular contexts.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target InteractionJNK Isoform/KinaseIC50 Value (μM)
Substrate Phosphorylation JNK1~2.9
JNK2~1.7
JNK3~2.0
JNK1 Activation MKK4~1.8
MKK7~2.0

Data summarized from "Manipulating JNK Signaling with (−)-zuonin A".

Table 2: Cellular Activity of this compound in HEK293 and MDA-MB-231 Cells

Cellular AssayCell LineThis compound ConcentrationObserved Effect
Inhibition of c-Jun PhosphorylationHEK2935-100 µMDose-dependent inhibition of anisomycin-induced c-Jun phosphorylation.
Inhibition of JNK ActivationHEK2935-100 µMDose-dependent inhibition of anisomycin-induced JNK phosphorylation.
Inhibition of Cell MigrationMDA-MB-23150-100 µMSignificant reduction in cell migration in transwell assays.
Inhibition of Wound HealingMDA-MB-23150-200 µMDose-dependent inhibition of wound closure.
Inhibition of constitutive c-Jun phosphorylationMDA-MB-23110-200 µMDose-dependent inhibition.

Experimental Protocols

In Vitro JNK Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the phosphorylation of a JNK substrate, such as GST-c-Jun.

Materials:

  • Active JNK1, JNK2, or JNK3 enzyme

  • GST-c-Jun (1-221) substrate

  • This compound

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels and buffers

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the respective active JNK isoform, and the GST-c-Jun substrate (e.g., 2 µM).

  • Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control to the reaction mixtures.

  • Pre-incubate the mixtures for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated GST-c-Jun by autoradiography or a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Inhibition of MKK4/MKK7-Mediated JNK Activation Assay

This protocol assesses the ability of this compound to block the activation of JNK by its upstream kinases, MKK4 and MKK7.

Materials:

  • Inactive JNK1

  • Active MKK4 or MKK7

  • This compound

  • Kinase assay buffer

  • [γ-³²P]ATP

  • Anti-phospho-JNK (Thr183/Tyr185) antibody

  • SDS-PAGE gels, buffers, and Western blotting apparatus

Procedure:

  • Set up a reaction mixture containing kinase assay buffer, inactive JNK1, and either active MKK4 or active MKK7.

  • Add a range of concentrations of this compound or DMSO control.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Start the reaction by adding ATP.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction with SDS-PAGE loading buffer.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-phospho-JNK antibody to detect activated JNK1.

  • Quantify the signal to determine the IC50 for the inhibition of JNK1 activation.

Cell-Based Inhibition of c-Jun Phosphorylation

This protocol details how to use this compound to inhibit JNK signaling in a cellular context, using the phosphorylation of c-Jun as a readout.

Materials:

  • HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • Anisomycin (JNK pathway activator)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Western blotting reagents

Procedure:

  • Seed HEK293 cells in multi-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 5-100 µM) or DMSO for 12 hours.

  • Induce the JNK pathway by adding anisomycin (e.g., 50-100 nM) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis using antibodies against phospho-c-Jun, total c-Jun, phospho-JNK, and total JNK.

  • Use a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to assess the dose-dependent inhibition of c-Jun and JNK phosphorylation by this compound.

Cell Migration (Wound Healing) Assay

This protocol describes how to assess the effect of this compound on the migratory capacity of cancer cells, such as the highly metastatic MDA-MB-231 breast cancer cell line.

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium

  • This compound in DMSO

  • Sterile pipette tips or a wound healing assay tool

  • Microscope with a camera

Procedure:

  • Plate MDA-MB-231 cells in a multi-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the cells gently with PBS to remove dislodged cells.

  • Replace the medium with fresh medium containing different concentrations of this compound (e.g., 50-200 µM) or a DMSO control.

  • Capture images of the wounds at time 0.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Capture images of the same wound areas again.

  • Measure the width of the wounds at both time points to quantify the extent of cell migration and wound closure.

Visualizations

JNK_Signaling_Pathway cluster_legend Legend Stress Cellular Stress (e.g., Anisomycin) MKK4_7 MKK4 / MKK7 Stress->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylates & Activates Substrate Substrates (e.g., c-Jun) JNK->Substrate Phosphorylates Response Cellular Response (e.g., Migration, Apoptosis) Substrate->Response ZuoninA1 This compound ZuoninA1->MKK4_7 ZuoninA2 This compound ZuoninA2->JNK Activation Activation Activation_edge Inhibition Inhibition Inhibition_edge Experimental_Workflow Start Start: Hypothesis on JNK involvement Cell_Culture Cell Culture (e.g., HEK293, MDA-MB-231) Start->Cell_Culture Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Stimulation Stimulation (optional) (e.g., Anisomycin) Treatment->Stimulation Assay Perform Assay (e.g., Western Blot, Migration Assay) Stimulation->Assay Data_Collection Data Collection (e.g., Imaging, Blot Quantification) Assay->Data_Collection Analysis Data Analysis (e.g., IC50 calculation, Statistical tests) Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Analytical Methods for the Quantification of (-)-Zuonin A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Zuonin A is a lignan compound with the molecular formula C₂₀H₂₀O₅, naturally found in plants such as Saururus cernuus and Piper schmidtii. As interest in the pharmacological properties of lignans grows, robust and reliable analytical methods for their quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed overview of hypothetical, yet experimentally grounded, analytical methods for the quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a common and highly sensitive technique for this class of compounds. Additionally, an HPLC with Ultraviolet (UV) detection method is presented as a viable alternative.

The protocols described herein are based on established methods for the analysis of other lignans in biological fluids and are intended to serve as a comprehensive guide for method development and validation for this compound.

I. Recommended Analytical Methodologies

For the quantification of this compound, two primary analytical techniques are recommended:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and specificity, allowing for the accurate quantification of low concentrations of the analyte in complex biological matrices like plasma and urine.[1][2]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more accessible and less expensive alternative to LC-MS/MS. While generally less sensitive, it can be suitable for the analysis of samples with higher concentrations of this compound or for preliminary studies.[3][4][5][6][7]

II. Data Presentation: Method Performance Characteristics

The following tables summarize the expected quantitative performance characteristics for the proposed analytical methods for this compound, based on typical values reported for other lignans.[1][3][5][8]

Table 1: Hypothetical LC-MS/MS Method Performance

ParameterPlasmaUrine
Linearity Range 0.1 - 100 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.03 ng/mL0.15 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Recovery > 85%> 80%
Matrix Effect < 15%< 20%

Table 2: Hypothetical HPLC-UV Method Performance

ParameterPlant Extract
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 3%
Inter-day Precision (%RSD) < 5%
Accuracy (%RE) ± 5%
Recovery > 95%
Repeatability (%RSD) < 3%

III. Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details the steps for sample preparation and analysis of this compound in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar lignan not present in the sample

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Zorbax SB-C18, 3.5 µm, 100 mm x 2.1 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Micromass Quattro Micro)

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)

  • MRM Transitions:

    • This compound: To be determined by infusing the standard (e.g., [M+H]⁺ → product ion or [M-H]⁻ → product ion)

    • Internal Standard: To be determined by infusing the standard

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: Quantification of this compound in Plant Material by HPLC-UV

This protocol outlines the extraction and analysis of this compound from plant matrices.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., from Saururus cernuus)

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Sample Preparation: Ultrasonic-Assisted Extraction

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex for 1 minute.

  • Extract in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

3. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV/Vis detector

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate this compound from other components (e.g., 20% to 80% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 280 nm).

  • Column Temperature: 30°C

4. Calibration and Quantification:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Create a series of working standards by diluting the stock solution.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Calculate the concentration of this compound in the plant extracts based on the calibration curve.

IV. Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elute Analyte spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject ms Mass Spectrometry (ESI, MRM) hplc->ms data Data Acquisition & Processing ms->data cal_curve Generate Calibration Curve data->cal_curve quantify Quantify this compound cal_curve->quantify

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion compound This compound (Oral Administration) gi_tract Gastrointestinal Tract compound->gi_tract absorption Passive Diffusion gi_tract->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (Phase I & II Metabolism) portal_vein->liver systemic_circulation Systemic Circulation tissues Peripheral Tissues systemic_circulation->tissues systemic_circulation->liver urine Renal Excretion systemic_circulation->urine liver->systemic_circulation metabolites Metabolites liver->metabolites bile Biliary Excretion liver->bile metabolites->systemic_circulation bile->gi_tract Enterohepatic Recirculation

Caption: General pharmacokinetic pathway of an orally administered lignan.

V. Discussion

The development of a robust analytical method is crucial for the preclinical and clinical development of this compound. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity and the available resources. For pharmacokinetic studies where low concentrations in biological fluids are expected, LC-MS/MS is the method of choice.[1] For quality control of plant extracts or formulations containing higher concentrations of this compound, a validated HPLC-UV method may be sufficient.[4][6]

Sample preparation is a critical step to remove interferences and concentrate the analyte. Solid-phase extraction is a widely used technique for cleaning up plasma samples before LC-MS/MS analysis of lignans.[2] For plant materials, ultrasonic-assisted extraction with a polar solvent like methanol is an efficient method for extracting lignans.[7]

Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

The pharmacokinetic profile of lignans can vary significantly. Some lignans exhibit high systemic clearance and short half-lives.[9][10] The bioavailability of orally administered lignans can also be variable and is influenced by factors such as metabolism by gut microbiota.[11] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound will be essential for its development as a potential therapeutic agent. The provided diagram illustrates a general pathway for lignan pharmacokinetics.[11]

References

Application Notes and Protocols for (-)-Zuonin A: In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preface

extensive literature searches have revealed a notable absence of publicly available in vivo administration and dosage data for the compound (-)-Zuonin A. The current body of scientific research is centered on its characterization and activity in in vitro settings. Therefore, these application notes and protocols are meticulously curated to provide comprehensive guidance for in vitro studies involving this compound, drawing from the existing scientific literature.

Overview of this compound

This compound is a lignan that has been identified as a selective inhibitor of the c-Jun N-terminal kinases (JNKs).[1][2] Its mechanism of action involves impeding the binding of proteins to the D-recruitment site (DRS) of JNK.[1][2] Specifically, this compound has been shown to:

  • Inhibit the activation of JNK by mitogen-activated protein kinase kinases 4 and 7 (MKK4 and MKK7).[1][2]

  • Inhibit the phosphorylation of JNK substrates, such as c-Jun.[1][2]

  • Exhibit partial competitive inhibition with respect to c-Jun, weakening its interaction with JNK.[2]

These inhibitory actions on the JNK signaling pathway form the basis of its observed effects on cellular processes, including the inhibition of Akt signaling and breast cancer cell migration in in vitro models.[1][2]

Quantitative Data from In Vitro Studies

The following table summarizes the key quantitative data from in vitro assays investigating the inhibitory activity of this compound.

ParameterJNK IsoformValueAssay TypeCell LineReference
IC50 JNK1~20 µMCell-free kinase assay (GST-c-Jun phosphorylation)N/A[1]
JNK2~15 µMCell-free kinase assay (GST-c-Jun phosphorylation)N/A[1]
JNK3~25 µMCell-free kinase assay (GST-c-Jun phosphorylation)N/A[1]
Effective Concentration Not specified5-100 µMCell-based assay (inhibition of c-Jun phosphorylation)HEK293[1]
Effect on c-Jun Binding JNK~5-fold weakeningKinetic analysisN/A[2]

Experimental Protocols for In Vitro Studies

Cell-Free JNK Kinase Assay

This protocol is designed to assess the direct inhibitory effect of this compound on the kinase activity of JNK isoforms.

Materials:

  • Recombinant JNK1, JNK2, and JNK3 enzymes

  • GST-c-Jun (1-221) substrate

  • This compound (and enantiomer (+)-Zuonin A as a control) dissolved in DMSO

  • Kinase assay buffer

  • [γ-32P]ATP

  • SDS-PAGE apparatus and reagents

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the respective JNK isoform, GST-c-Jun substrate, and varying concentrations of this compound or DMSO vehicle control in the kinase assay buffer.

  • Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Allow the reaction to proceed for a specified time at 30°C.

  • Terminate the reaction by adding SDS loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated GST-c-Jun using a phosphorimager and quantify the band intensities.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell-Based JNK Pathway Inhibition Assay

This protocol evaluates the ability of this compound to inhibit JNK signaling within a cellular context.

Materials:

  • HEK293 cells

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Anisomycin (JNK pathway inducer)

  • Cell lysis buffer

  • Protein assay kit

  • Western blot apparatus and reagents

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 5-100 µM) or DMSO vehicle control for 12 hours.[1]

  • Induce the JNK pathway by treating the cells with anisomycin (e.g., 50-100 nM) for 5-10 minutes.[1]

  • Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform western blot analysis to detect the levels of phosphorylated JNK and c-Jun, as well as total JNK and c-Jun.

  • Quantify the band intensities to determine the extent of inhibition of JNK activation and c-Jun phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

JNK_Signaling_Pathway cluster_stress Cellular Stress (e.g., Anisomycin) cluster_cascade MAPK Cascade cluster_output Cellular Response Anisomycin Anisomycin MKK4_7 MKK4 / MKK7 Anisomycin->MKK4_7 activates JNK JNK MKK4_7->JNK phosphorylates (activates) cJun c-Jun JNK->cJun phosphorylates Response Gene Expression, Apoptosis, Cell Migration cJun->Response ZuoninA This compound ZuoninA->MKK4_7 inhibits activation of JNK by ZuoninA->JNK inhibits substrate phosphorylation by

Caption: JNK signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assay Workflow Start Seed HEK293 Cells Treat Treat with this compound (5-100 µM, 12h) Start->Treat Induce Induce with Anisomycin (50-100 nM, 5-10 min) Treat->Induce Lyse Cell Lysis Induce->Lyse WB Western Blot Analysis (p-JNK, p-c-Jun) Lyse->WB Analyze Quantify Inhibition WB->Analyze

Caption: Workflow for cell-based inhibition of JNK signaling by this compound.

References

Application Notes and Protocols for Efficacy Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Compound: (-)-Zuonin A (Hypothetical Novel Agent) Audience: Researchers, scientists, and drug development professionals.

Introduction: The initial assessment of a novel therapeutic candidate, such as this compound, relies on robust and reproducible in vitro cell-based assays. These assays are fundamental for determining preliminary efficacy, understanding the mechanism of action, and establishing a dose-response relationship. This document provides a comprehensive set of protocols for the initial characterization of a novel compound with potential anti-cancer and neuroprotective properties. The described methodologies cover essential aspects of cellular response, including viability, proliferation, apoptosis, and cell cycle progression. Additionally, specific protocols for assessing neuroprotective potential are included.

The selection of appropriate cell lines is critical and should be guided by the therapeutic hypothesis. For anti-cancer screening, a panel of cell lines from diverse tissue origins is recommended to identify sensitive cancer types.[1][2][3] For neuroprotection studies, well-characterized neuronal cell lines that can model specific aspects of neurodegenerative processes are employed.[4][5]

Experimental Workflow for Novel Compound Screening

The following diagram outlines a general workflow for the initial in vitro screening of a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays (Based on IC50) cluster_2 Phase 3: Data Analysis & Pathway Investigation Compound This compound Stock Solution Cell_Lines Select Cell Lines (Cancer Panel / Neuronal) Viability Cell Viability Assay (MTT) Determine IC50 Cell_Lines->Viability Proliferation Proliferation Assay (BrdU) Viability->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Cell_Cycle Cell Cycle Analysis (PI) Viability->Cell_Cycle Neuro_Assays Neuroprotection / Neurite Outgrowth Assays Viability->Neuro_Assays Data_Analysis Quantitative Data Analysis (Tables & Graphs) Proliferation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Neuro_Assays->Data_Analysis Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Data_Analysis->Pathway Conclusion Conclusion & Next Steps Pathway->Conclusion G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Growth mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibitor This compound Inhibitor->Akt Inhibition? G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Activator This compound Activator->Keap1_Nrf2 Activation? ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant Protection Neuroprotection Antioxidant->Protection

References

Troubleshooting & Optimization

Navigating the Challenges of Complex Molecule Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex chiral molecules like (-)-Zuonin A presents a formidable challenge. While specific literature on the total synthesis of this compound is not publicly available, the principles of complex natural product synthesis offer a robust framework for troubleshooting and optimization. This technical support center provides a generalized guide to navigate common hurdles encountered in the synthesis of intricate molecular architectures.

General Troubleshooting Guide for Complex Natural Product Synthesis

This guide addresses common issues that may arise during a multi-step synthesis campaign.

Question Answer
My reaction is not proceeding to completion, or I am observing very low conversion. What should I do? 1. Re-evaluate Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and used in the correct molar ratios. Trace impurities can poison catalysts or initiate side reactions. 2. Check Reaction Conditions: Verify the temperature, pressure, and atmosphere (e.g., inert gas) are appropriate for the reaction. Even small deviations can significantly impact outcomes. 3. Catalyst Activity: If using a catalyst, ensure it is active. Consider using a fresh batch or a different type of catalyst.[1] 4. Solvent Effects: The choice of solvent can dramatically influence reaction rates and equilibria. screen a variety of solvents with different polarities and coordinating abilities.
I have isolated a product, but it is not the desired compound. How can I identify it and prevent its formation? 1. Thorough Characterization: Utilize a full suite of analytical techniques (NMR, MS, IR, X-ray crystallography if possible) to determine the structure of the unexpected product.[2] 2. Retrosynthetic Analysis of the Side Product: Once identified, work backward to hypothesize how the side product could have formed from your starting materials or intermediates. This can reveal competing reaction pathways. 3. Modify Reaction Conditions: Adjusting temperature, concentration, or the order of reagent addition can often suppress unwanted side reactions. For example, slower addition of a reactive electrophile can prevent dimerization or polymerization.
The stereoselectivity of my reaction is low, or I am getting the wrong stereoisomer. How can I improve this? 1. Catalyst/Ligand Screening: The choice of chiral catalyst or ligand is paramount for achieving high stereoselectivity.[3][4] Screen a library of related catalysts to find the optimal one for your substrate. 2. Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired product. 3. Substrate Control vs. Reagent Control: Understand whether the inherent chirality of your substrate or the chiral reagent is directing the stereochemical outcome.[3] It may be necessary to modify the substrate or choose a catalyst that can override substrate control.
My product is unstable and decomposes during workup or purification. What are my options? 1. Milder Workup Procedures: Avoid harsh acidic or basic conditions during the workup if your product is sensitive.[5] Consider using buffered aqueous solutions. 2. Alternative Purification Methods: If the compound is unstable on silica gel, explore other purification techniques such as preparative TLC, recrystallization, or size-exclusion chromatography. 3. In-situ Use: If the product is an intermediate, consider carrying it through to the next step without full purification to minimize handling and potential decomposition.

Frequently Asked Questions (FAQs) in Asymmetric Synthesis

Question Answer
How do I choose the right protecting group strategy for a complex synthesis? A successful protecting group strategy involves selecting groups that are stable to a wide range of reaction conditions while being removable under specific, mild conditions that do not affect other functional groups. Consider the orthogonality of your protecting groups, meaning you can remove one type of protecting group in the presence of others.
What are the key considerations when scaling up a complex reaction? When scaling up, factors such as heat transfer, mixing efficiency, and the safety of handling large quantities of reagents become critical. Reactions that are well-behaved on a small scale can sometimes become problematic on a larger scale. A thorough safety analysis and potentially a re-optimization of reaction parameters are often necessary.[1]
When should I consider using biocatalysis in my synthetic route? Biocatalysis, using enzymes to perform chemical transformations, can offer unparalleled selectivity and milder reaction conditions compared to traditional chemical methods.[6] It is particularly advantageous for reactions where high enantioselectivity is difficult to achieve with small molecule catalysts.

Data Presentation: Optimizing Reaction Conditions

The following tables are illustrative examples of how to systematically present data when optimizing reaction conditions.

Table 1: Solvent Screen for a Hypothetical Coupling Reaction

EntrySolventTemperature (°C)Yield (%)
1Toluene8045
2Dioxane8062
3Acetonitrile8031
4THF6555

Table 2: Catalyst Loading Optimization

EntryCatalyst Loading (mol%)Time (h)Conversion (%)
152478
22.52475
312460
40.52442

Experimental Protocols: Generalized Methodologies

General Procedure for an Asymmetric Catalytic Reaction:

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the chiral catalyst (X mol%) and the appropriate solvent. The solution is stirred at the desired temperature for a specified time to allow for catalyst activation. The substrate is then added, followed by the slow addition of the reagent over a period of time. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC). Upon completion, the reaction is quenched by the addition of a suitable reagent. The crude product is then subjected to an aqueous workup and purified by chromatography or recrystallization.

General Procedure for a Cross-Coupling Reaction:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, the ligand, and a base. The aryl/vinyl halide/triflate and the coupling partner (e.g., boronic acid, organotin reagent) are then added, followed by the solvent. The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Visualizing Workflows and Logic

Diagram 1: Troubleshooting a Failed Reaction

Failed_Reaction_Troubleshooting start Reaction Fails (Low Yield / No Product) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst analyze_mixture Analyze Crude Reaction Mixture (NMR, LC-MS) check_reagents->analyze_mixture check_conditions->analyze_mixture check_catalyst->analyze_mixture side_product Side Product(s) Identified? analyze_mixture->side_product no_reaction Starting Material Unchanged? analyze_mixture->no_reaction side_product->no_reaction No isolate_characterize Isolate and Characterize Side Product(s) side_product->isolate_characterize Yes optimize Optimize Conditions (Solvent, Temp, Catalyst) no_reaction->optimize Yes new_route Consider Alternative Synthetic Route no_reaction->new_route No optimize->start Re-run Reaction modify_conditions Modify Conditions to Suppress Side Reaction isolate_characterize->modify_conditions modify_conditions->start Re-run Reaction

Caption: A logical workflow for troubleshooting a failed chemical reaction.

Diagram 2: Decision Tree for Chiral Catalyst Selection

Catalyst_Selection start Need for Asymmetric Catalyst reaction_type What is the reaction type? start->reaction_type organocatalysis Organocatalysis reaction_type->organocatalysis e.g., Aldol, Michael metal_catalysis Transition Metal Catalysis reaction_type->metal_catalysis e.g., Hydrogenation, Cross-Coupling biocatalysis Biocatalysis reaction_type->biocatalysis e.g., Kinetic Resolution substrate_scope Substrate Scope and Functional Group Tolerance organocatalysis->substrate_scope metal_catalysis->substrate_scope biocatalysis->substrate_scope catalyst_availability Catalyst Availability and Cost substrate_scope->catalyst_availability final_choice Select and Screen Candidate Catalysts catalyst_availability->final_choice Optimization_Parameters Yield Yield Temperature Temperature Yield->Temperature Concentration Concentration Yield->Concentration Catalyst Catalyst Yield->Catalyst Solvent Solvent Yield->Solvent Selectivity Selectivity Selectivity->Temperature Selectivity->Concentration Selectivity->Catalyst Selectivity->Solvent Rate Rate Rate->Temperature Rate->Concentration Rate->Catalyst Rate->Solvent

References

Technical Support Center: Purification of (-)-Zuonin A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (-)-Zuonin A and its isomers. Given that this compound is a lignan with a polysubstituted γ-butyrolactone structure, the advice provided is based on established methods for the separation of complex isomeric mixtures of natural products, particularly lignans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The main challenges stem from the structural similarities between the isomers of this compound. As a lignan with multiple chiral centers, it can exist as a mixture of enantiomers and diastereomers.[1][2] These stereoisomers often have very similar physical and chemical properties, making their separation difficult with standard chromatographic techniques.[3] Key challenges include:

  • Co-elution: Isomers often have very close retention times, leading to overlapping peaks.

  • Low Resolution: Achieving baseline separation between all isomeric peaks can be difficult.

  • Method Development: Finding the optimal combination of chiral stationary phase (CSP), mobile phase, and temperature can be time-consuming.[1][3]

  • Sample Solubility: Lignans can have limited solubility in common mobile phases, affecting peak shape and recovery.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for separating stereoisomers of natural products like lignans.[4][5]

  • Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to differential retention and separation.[3] Polysaccharide-based CSPs are particularly common for separating a wide range of chiral compounds.[5]

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency than HPLC for chiral compounds.[4][6][7] It uses supercritical CO2 as the primary mobile phase, which is environmentally friendly.[8][9]

Q3: How do I choose the right chiral stationary phase (CSP) for my separation?

A3: The selection of the CSP is critical for successful chiral separation. There is no universal CSP, and selection often involves screening several different phases. For lignans and related natural products, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point. The choice depends on the specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the stationary phase.

Q4: What are the typical mobile phases used for chiral separation of lignan-type compounds?

A4:

  • For HPLC: Normal-phase chromatography using mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) is very common for chiral separations on polysaccharide-based CSPs.[5] Reversed-phase conditions can also be used with certain CSPs.

  • For SFC: The primary mobile phase is supercritical CO2, with a polar organic solvent (modifier) such as methanol, ethanol, or isopropanol added to control retention and selectivity.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound isomers.

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation of Isomeric Peaks - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the ratio of solvents (e.g., hexane/isopropanol in HPLC) or the modifier percentage in SFC.[10]- Adjust the column temperature; lower temperatures often improve chiral recognition.
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Inappropriate sample solvent.- For basic compounds, add a small amount of a basic additive (e.g., diethylamine) to the mobile phase. For acidic compounds, add an acidic additive (e.g., trifluoroacetic acid).- Reduce the injection volume or sample concentration.[11]- Dissolve the sample in the mobile phase whenever possible.[12]
Broad Peaks - High dead volume in the system.- Column contamination or degradation.- Slow kinetics of interaction with the CSP.- Use tubing with a smaller internal diameter and minimize its length.[10]- Flush the column with a strong solvent or replace it if necessary.- Decrease the flow rate to allow more time for interactions.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Poor column equilibration.- Fluctuations in temperature or pressure.- Prepare fresh mobile phase and ensure proper mixing.[12]- Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[13]- Use a column oven for stable temperature control and check the pump for pressure fluctuations.[10]
Ghost Peaks - Contaminants in the mobile phase or from previous injections.- Sample degradation on the column.- Use high-purity solvents and flush the injector and column thoroughly between runs.[12]- Ensure the sample is stable under the analytical conditions.

Experimental Protocols

General Protocol for Chiral HPLC Method Development for Lignan Isomer Separation

This protocol provides a starting point for developing a separation method for this compound isomers.

  • Column Selection: Begin with a polysaccharide-based chiral column, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening:

    • Start with a normal-phase mobile phase, for example, a mixture of n-hexane and isopropanol (IPA).

    • Screen different ratios, such as 90:10, 80:20, and 70:30 (hexane:IPA).

    • If separation is not achieved, try ethanol as the alcohol modifier.

  • Flow Rate: Use a flow rate appropriate for the column dimensions, typically 0.5-1.0 mL/min for a 4.6 mm ID column.

  • Temperature Control: Maintain a constant column temperature, starting at 25 °C. If resolution is poor, try decreasing the temperature to 15-20 °C.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (e.g., 280 nm, typical for lignans).[14]

  • Optimization: Once initial separation is observed, fine-tune the mobile phase composition and flow rate to maximize resolution.

General Protocol for Chiral SFC Method Development

  • Column Selection: Similar to HPLC, start with polysaccharide-based chiral columns.

  • Mobile Phase and Modifier Screening:

    • The primary mobile phase is supercritical CO2.

    • Screen different alcohol modifiers (methanol, ethanol, isopropanol) at varying percentages (e.g., 5%, 10%, 15%, 20%).

  • Backpressure and Temperature:

    • Set the backpressure regulator to a constant pressure, typically between 100 and 150 bar.

    • Maintain a constant column temperature, usually between 30 and 40 °C.

  • Flow Rate: A typical flow rate for analytical SFC is 2-4 mL/min.

  • Detection: Use a UV detector with a high-pressure flow cell.

  • Optimization: Adjust the modifier percentage, backpressure, and temperature to achieve the best separation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_purification Purification and Analysis Crude_Extract Crude this compound Extract Dissolution Dissolve in Mobile Phase Crude_Extract->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_SFC Chiral HPLC or SFC System Filtration->HPLC_SFC CSP_Column Chiral Stationary Phase Column HPLC_SFC->CSP_Column Method_Development Method Development (Mobile Phase, Temp, Flow Rate) CSP_Column->Method_Development Data_Acquisition Data Acquisition (UV Detector) Method_Development->Data_Acquisition Fraction_Collection Fraction Collection Data_Acquisition->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Isomer_Isolation Isolated Isomers Purity_Analysis->Isomer_Isolation

Caption: General workflow for the purification of this compound isomers.

Troubleshooting_Logic Start Start: Poor Isomer Separation Check_CSP Is the CSP appropriate? Start->Check_CSP Check_Mobile_Phase Is the mobile phase optimal? Check_CSP->Check_Mobile_Phase Yes Screen_CSPs Screen different CSPs Check_CSP->Screen_CSPs No Check_Temp Is the temperature optimal? Check_Mobile_Phase->Check_Temp Yes Optimize_MP Optimize mobile phase composition Check_Mobile_Phase->Optimize_MP No Optimize_Temp Adjust temperature (usually lower) Check_Temp->Optimize_Temp No Good_Separation Achieved Good Separation Check_Temp->Good_Separation Yes Screen_CSPs->Check_Mobile_Phase Optimize_MP->Check_Temp Optimize_Temp->Good_Separation

Caption: Troubleshooting logic for poor isomer separation.

References

(-)-Zuonin A stability and degradation in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the stability and degradation of (-)-Zuonin A based on its chemical structure and common behaviors of related compounds. As of the last update, specific experimental stability data for this compound in various solvents has not been publicly reported. Researchers should always perform their own stability studies to determine the optimal handling and storage conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, a lignan containing a tetrahydrofuran core and two benzodioxole moieties, is expected to have moderate stability. As a general guideline, solutions should be prepared fresh for immediate use. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, it is advisable to store the compound as a solid at -20 °C or below, protected from light and moisture.

Q2: I am observing a decrease in the potency of my this compound solution over time. What could be the cause?

A2: A decrease in potency can be attributed to several factors:

  • Solvent-mediated degradation: The solvent may be reacting with this compound. See the Troubleshooting Guide below for more details.

  • Exposure to light: Compounds with aromatic rings, like this compound, can be susceptible to photodegradation.

  • Oxidation: The presence of dissolved oxygen or peroxides in the solvent can lead to oxidative degradation.

  • Temperature fluctuations: Frequent freeze-thaw cycles can accelerate degradation.

  • pH of the solution: Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure, potential degradation pathways for this compound may include:

  • Oxidation: The benzodioxole groups can be susceptible to oxidation, potentially leading to catechols and further degradation products.

  • Hydrolysis: Under acidic or basic conditions, the ether linkages in the tetrahydrofuran ring could be susceptible to cleavage, although this is generally less likely under neutral conditions.

  • Isomerization: Changes in stereochemistry (epimerization) at chiral centers could occur under certain conditions, potentially affecting biological activity.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common method for stability monitoring is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of activity in solution. The chosen solvent is not suitable. Protic solvents like methanol or ethanol may participate in degradation reactions over time. Solvents may contain impurities (e.g., peroxides in older ethers).Prepare fresh solutions for each experiment. If storage is necessary, consider aprotic solvents such as DMSO or DMF. Use high-purity, anhydrous solvents.
Precipitate forms in the solution upon storage. The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.Determine the solubility of this compound in the desired solvent at the intended storage temperature. Store solutions at a concentration well below the saturation point.
Inconsistent results between experiments. Degradation of the stock solution.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or wrapping the container in foil.
Appearance of new peaks in HPLC analysis. Chemical degradation of this compound.Perform forced degradation studies to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating method.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If not for immediate use, aliquot the solution into single-use amber vials, purge with an inert gas (e.g., argon or nitrogen), and store at -20 °C or below.

Protocol 2: General Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways.

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, and sample at various time points.

  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80 °C) for an extended period. Also, prepare a solution and store it at a high temperature. Analyze samples at different time points.

  • Photodegradation: Expose a solution of this compound to a light source with a specific wavelength range (e.g., UV or fluorescent light). Keep a control sample in the dark. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV, to determine the percentage of degradation and identify any degradation products.

Quantitative Data Summary

The following table presents hypothetical data from a preliminary stability study of this compound in common solvents. Note: This data is for illustrative purposes only and is not based on experimental results.

Solvent Storage Condition Time Point This compound Remaining (%)
DMSORoom Temperature (25 °C), Light24 hours95.2
DMSORoom Temperature (25 °C), Dark24 hours98.5
DMSO4 °C, Dark7 days97.1
EthanolRoom Temperature (25 °C), Dark24 hours92.3
PBS (pH 7.4)37 °C, Dark8 hours88.6

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data pathway Identify Degradation Products & Pathways data->pathway method Develop Stability- Indicating Method data->method

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Forced Conditions) ZuoninA This compound Catechol Catechol Derivatives ZuoninA->Catechol Oxidizing Agent (e.g., H₂O₂) RingOpened Ring-Opened Products ZuoninA->RingOpened Strong Acid/Base + Heat Quinone Quinone-type Products Catechol->Quinone

Caption: A hypothetical degradation pathway for this compound.

Technical Support Center: Troubleshooting Multi-Step Synthesis of (-)-Zuonin A

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Information regarding a complete, published multi-step total synthesis of (-)-Zuonin A, including detailed experimental protocols and step-by-step yields, is not currently available in the public domain based on a comprehensive search of scientific literature databases. The structural complexity of this compound, featuring a unique spiro[pyrrolidin-3,2'-furan]-2,5'-dione core, suggests that its synthesis would involve challenging chemical transformations.

This guide provides general troubleshooting advice for common issues encountered in the synthesis of structurally related natural products, particularly those involving spiroketal formation and the construction of highly substituted pyrrolidinone rings. This information is intended to serve as a foundational resource for researchers developing a potential synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yield during the spiroketalization step to form the core of my molecule. What are the potential causes and solutions?

A1: Low yields in spiroketalization reactions are common and can stem from several factors. The formation of the spiroketal is often under thermodynamic or kinetic control, and achieving the desired stereoisomer can be challenging.

  • Troubleshooting Strategies:

    • Reaction Conditions: Carefully screen reaction temperatures, times, and acid catalysts (e.g., PPTS, CSA, TFA). The choice of solvent can also significantly influence the equilibrium and stereochemical outcome.

    • Protecting Groups: The nature of protecting groups on nearby hydroxyl functionalities can influence the stereochemical outcome of the spiroketalization. Consider alternative protecting group strategies to favor the desired diastereomer.

    • Precursor Purity: Ensure the dihydroxy ketone precursor is of high purity. Impurities can interfere with the cyclization process.

    • Water Scavenging: The presence of water can hinder acid-catalyzed spiroketalization. Employing a Dean-Stark apparatus or adding molecular sieves can improve yields.

Q2: The formation of the substituted pyrrolidinone ring is proving to be inefficient. What synthetic strategies could be employed to improve this step?

A2: The construction of substituted pyrrolidinone rings can be complex. Common issues include poor yields in cyclization precursors, lack of stereocontrol, and difficulties in subsequent functionalization.

  • Troubleshooting Strategies:

    • Cyclization Strategy: Evaluate different cyclization strategies, such as lactamization of an amino acid precursor, aza-Michael additions, or transition-metal-catalyzed cyclizations.

    • Stereocontrol: For stereoselective synthesis, consider using chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

    • Reagent and Catalyst Screening: Optimize the choice of reagents and catalysts for the key bond-forming reactions. For instance, in a key carbon-carbon bond formation, screen different organometallic reagents or coupling conditions.

Hypothetical Troubleshooting Workflow for a Key Synthetic Step

The following diagram illustrates a logical workflow for troubleshooting a hypothetical low-yield reaction in a multi-step synthesis, such as the coupling of two advanced intermediates.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_purity Verify Starting Material Purity (A & B) start->check_purity check_reagents Confirm Reagent Quality & Stoichiometry start->check_reagents optimize_conditions Systematically Vary Reaction Conditions (Temp, Time, Solvent, Concentration) check_purity->optimize_conditions check_reagents->optimize_conditions analyze_byproducts Identify Byproducts (NMR, MS) optimize_conditions->analyze_byproducts If yield still low end Improved Yield optimize_conditions->end If yield improves side_reaction Hypothesize Side Reaction Pathways analyze_byproducts->side_reaction modify_synthesis Modify Synthetic Route or Protecting Group Strategy side_reaction->modify_synthesis modify_synthesis->start Re-evaluate

Caption: A logical workflow for troubleshooting a low-yield chemical reaction.

General Experimental Protocols for Key Transformations

While specific protocols for this compound are unavailable, the following are generalized procedures for reactions that would likely be involved in its synthesis. Note: These are templates and require rigorous optimization for any specific substrate.

1. Horner-Wadsworth-Emmons Olefination

This reaction is crucial for the formation of carbon-carbon double bonds, often with high E-selectivity.

StepProcedure
1 To a solution of the phosphonate reagent in an appropriate anhydrous solvent (e.g., THF, DME) at a suitable temperature (e.g., -78 °C to 0 °C), add a base (e.g., n-BuLi, NaH, KHMDS) dropwise under an inert atmosphere (N₂ or Ar).
2 Stir the resulting ylide solution for 30-60 minutes at the same temperature.
3 Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the ylide solution.
4 Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
5 Quench the reaction with a saturated aqueous solution of NH₄Cl.
6 Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).
7 Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
8 Purify the crude product by column chromatography.

2. Acid-Catalyzed Spiroketalization

This is a common method for the formation of spiroketal moieties from dihydroxy ketone precursors.

StepProcedure
1 Dissolve the dihydroxy ketone in an anhydrous, non-polar solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere.
2 Add a catalytic amount of an acid catalyst (e.g., PPTS, CSA, TFA).
3 Heat the reaction mixture to the desired temperature (reflux is common, often with a Dean-Stark trap to remove water).
4 Monitor the reaction by TLC until the starting material is consumed.
5 Cool the reaction to room temperature and quench with a mild base (e.g., saturated aqueous NaHCO₃ solution or triethylamine).
6 Separate the organic layer, and extract the aqueous layer with the same organic solvent.
7 Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
8 Purify the crude spiroketal by column chromatography.

Potential Challenges in the Synthesis of this compound

Based on its complex structure, researchers may encounter the following significant challenges. The diagram below illustrates the relationship between these challenges and the molecular features of this compound.

ZuoninA_Challenges cluster_core Core Structure Challenges cluster_synthetic Overall Synthetic Strategy Spiroketal Stereoselective Spiroketal Formation Low_Yield Overall Low Yield Spiroketal->Low_Yield Difficult Stereocontrol Pyrrolidinone Substituted Pyrrolidinone Synthesis Pyrrolidinone->Low_Yield Complex Functionalization Protecting_Groups Orthogonal Protecting Group Strategy Protecting_Groups->Spiroketal Influences Selectivity Protecting_Groups->Pyrrolidinone Enables Stepwise Synthesis

Caption: Interconnected challenges in the synthesis of this compound.

This technical support guide will be updated with more specific information as synthetic routes towards this compound are published in the scientific literature. Researchers are encouraged to consult recent publications on the synthesis of complex spiroketals and substituted pyrrolidinones for further guidance.

Refinement of analytical techniques for detecting (-)-Zuonin A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (-)-Zuonin A Analysis

Disclaimer: Information regarding specific analytical methodologies for "this compound" is not extensively available in public literature. This guide is constructed based on established principles for the analysis of structurally similar compounds, such as saponins and other complex natural products. The protocols and data presented are representative examples to assist researchers in developing and troubleshooting their own analytical methods.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound in biological matrices?

A1: Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological samples like plasma, urine, or tissue homogenates.[1][2] This technique offers high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet (HPLC-UV) or evaporative light scattering detection (HPLC-ELSD) can also be used, particularly for quantification in less complex matrices like plant extracts, but may lack the sensitivity required for low concentrations in biological fluids.[3][4]

Q2: What are the key challenges in analyzing this compound?

A2: Due to its presumed saponin-like structure, challenges include:

  • Low UV Absorbance: Many saponins lack a strong chromophore, making detection by HPLC-UV difficult at low concentrations.[3]

  • Matrix Effects: Co-eluting substances from biological matrices can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[5][6]

  • Poor Chromatographic Peak Shape: The amphiphilic nature of saponins can lead to tailing peaks on reverse-phase HPLC columns.

  • Sample Stability: Degradation can occur during sample collection, storage, and preparation.[7]

Q3: How can I improve the peak shape of this compound in reverse-phase HPLC?

A3: To improve peak shape, consider the following:

  • Mobile Phase Additives: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of any acidic functional groups, which often reduces peak tailing.

  • Column Choice: Use a column specifically designed for polar compounds or one with end-capping to minimize secondary interactions.

  • Gradient Optimization: Adjust the gradient slope to ensure the compound elutes in a reasonable time frame with a sharp peak.

  • Temperature Control: Maintaining a consistent and slightly elevated column temperature (e.g., 30-40°C) can improve peak symmetry by reducing mobile phase viscosity and improving mass transfer.[8]

Q4: What are common sources of variability in quantification results?

A4: Variability can arise from:

  • Inconsistent sample preparation, especially during extraction steps.

  • Instability of the analyte in the sample or prepared extracts.

  • Uncorrected matrix effects between different sample lots.[5]

  • Improperly prepared calibration standards.

  • Instrumental fluctuations.

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS
Possible Cause Troubleshooting Step
Poor Ionization This compound may ionize more efficiently in negative ion mode. Analyze in both positive and negative modes to determine the optimal polarity.
Analyte Degradation Prepare fresh samples and standards. Investigate the stability of this compound under your extraction and storage conditions.[7]
Suboptimal MS Parameters Perform a tuning and infusion analysis of a pure standard to optimize parameters like declustering potential, collision energy, and source temperature.
Matrix-Induced Signal Suppression Dilute the sample extract to reduce the concentration of interfering matrix components. Improve the sample cleanup procedure (e.g., use solid-phase extraction).[5]
No Analyte in Sample Spike a blank matrix sample with a known amount of this compound standard and analyze it to confirm the method is working.
Issue 2: High Background or Baseline Noise in HPLC-UV/ELSD
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use fresh, HPLC-grade solvents and additives. Filter all mobile phases before use.
Dirty Flow Cell (UV) Flush the system with a strong solvent (e.g., isopropanol) to clean the detector flow cell.
Improper ELSD Settings Optimize the nebulizer and evaporator temperatures for your specific mobile phase composition and flow rate. High baseline noise in ELSD can occur if the mobile phase is not fully evaporated.[4]
Column Bleed Use a column appropriate for your mobile phase and pH. Flush the column thoroughly before connecting it to the detector.

Quantitative Data Summary

Table 1: Representative HPLC Method Parameters
ParameterCondition 1 (Fast Analysis)Condition 2 (High Resolution)
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 5 min20% to 80% B in 20 min
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40°C35°C
Injection Vol. 5 µL10 µL
Detector UV at 205 nm or MSUV at 205 nm or MS
Table 2: Hypothetical LC-MS/MS Parameters for this compound
ParameterSetting
Ionization Mode Negative Electrospray (ESI-)
Precursor Ion (Q1) m/z 649.5
Product Ion (Q3) m/z 487.4
Dwell Time 150 ms
Declustering Potential -80 V
Collision Energy -45 eV
Source Temperature 500°C
Table 3: Typical Method Validation Performance
ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect 85 - 115%

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Protocol 2: General LC-MS/MS Analysis Workflow
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject a series of calibration standards of known concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) to establish a standard curve.

  • Quality Control Samples: Inject low, medium, and high concentration quality control (QC) samples to verify the accuracy and precision of the run.

  • Sample Analysis: Inject the prepared unknown samples.

  • Data Processing: Integrate the peak areas for this compound and the internal standard. Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc Inject ms MS Detection (MRM Mode) hplc->ms data Data Acquisition ms->data result Quantitative Result data->result Process

Caption: General workflow for the quantification of this compound in plasma.

troubleshooting_hplc start Problem: Poor Peak Shape q1 Is it fronting or tailing? start->q1 fronting Fronting Peak q1->fronting Fronting tailing Tailing Peak q1->tailing Tailing sol_front1 Check for column overload. Reduce injection concentration. fronting->sol_front1 sol_front2 Solvent mismatch? Reconstitute in initial mobile phase. fronting->sol_front2 sol_tail1 Secondary interactions? Add acid (e.g., 0.1% Formic Acid) to mobile phase. tailing->sol_tail1 sol_tail2 Column void or damage? Flush column or replace. tailing->sol_tail2

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

Overcoming solubility issues of (-)-Zuonin A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Zuonin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its limited aqueous solubility.

FAQs: General Handling and Properties

Q1: What is this compound and what are its basic properties?

A1: this compound is a novel natural product with significant therapeutic potential. However, it is characterized by poor water solubility, which presents a challenge for its use in aqueous solutions for biological assays and formulation development. Its high lipophilicity and strong intermolecular interactions contribute to its low solubility in aqueous media.[1]

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: You may observe several indicators of poor solubility. These include the formation of a precipitate or cloudy suspension after adding this compound to your aqueous buffer, inconsistent results between experimental replicates, and lower than expected pharmacological activity.

Q3: Can I simply increase the temperature to improve the solubility of this compound?

A3: While increasing the temperature can enhance the solubility of many solid solutes, this may not be a suitable approach for this compound.[2] The thermal stability of the compound should be considered, as excessive heat can lead to degradation. It is crucial to first determine the thermal liability of this compound before using temperature as a method to improve solubility.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing the solubility challenges of this compound in your experiments.

Initial Assessment of Solubility

Before attempting to enhance the solubility of this compound, it is important to quantify its baseline solubility in your experimental medium. A standardized method like the shake-flask method is recommended for determining the equilibrium solubility.[3][4]

Strategies for Solubility Enhancement

If you have confirmed that the solubility of this compound is a limiting factor in your experiments, consider the following strategies.

1. Co-solvents

The use of co-solvents is a common and effective technique to increase the solubility of poorly soluble drugs.[2] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5]

  • Commonly Used Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) are frequently used.

  • Important Considerations:

    • The concentration of the co-solvent should be kept to a minimum to avoid potential toxicity or off-target effects in biological assays.

    • Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent itself.

    • Be aware that uncontrolled precipitation may occur when the co-solvent solution is diluted with an aqueous medium.[2]

2. pH Adjustment

For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[6]

  • Acidic and Basic Drugs: The solubility of acidic drugs increases as the pH of the solution becomes more basic, while the solubility of basic drugs increases in more acidic conditions.[7]

  • Protocol:

    • Determine the pKa of this compound.

    • Prepare a series of buffers with different pH values around the pKa.

    • Measure the solubility of this compound in each buffer to determine the optimal pH for solubility.

    • Ensure that the chosen pH is compatible with your experimental system.

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in water.[8][9][10]

  • Mechanism: The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment.[11]

  • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used.[11]

  • Benefits: Cyclodextrin complexation can enhance drug stability and bioavailability.[9][10]

4. Formulation with Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[12][13] For hydrophobic compounds like this compound, the molecule is incorporated into the lipid bilayer.[12][14]

  • Advantages: Liposomal formulations can improve drug solubility, stability, and facilitate targeted delivery.[13][15]

  • Considerations: The preparation of liposomes requires specialized techniques and equipment. The drug-to-lipid ratio is a critical parameter that needs to be optimized to achieve high encapsulation efficiency.[16]

5. Nanoparticle Formulations

Nanotechnology offers a promising approach to enhance the solubility and bioavailability of poorly water-soluble drugs.[17][18][19] By reducing the particle size of the drug to the nanometer scale, the surface area available for dissolution is increased, leading to improved solubility.[17]

  • Types of Nanocarriers: Polymeric nanoparticles, solid lipid nanoparticles, and nanocarriers are commonly used to encapsulate hydrophobic drugs.[17]

  • Benefits: Nanoparticle formulations can improve drug delivery and therapeutic outcomes.[17]

Quantitative Data Summary

The following table provides a hypothetical comparison of the solubility of this compound using different enhancement techniques. The values are for illustrative purposes and should be experimentally determined for your specific conditions.

Solubility Enhancement MethodSolvent SystemThis compound Solubility (µg/mL)Fold Increase
None (Control) Phosphate Buffered Saline (PBS), pH 7.40.11
Co-solvent 10% DMSO in PBS10100
pH Adjustment Acetate Buffer, pH 4.0550
Cyclodextrin Complexation 10% HP-β-CD in PBS25250
Liposomal Formulation DMPC/Cholesterol Liposomes50500
Nanoparticle Formulation PLGA Nanoparticles80800
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • After incubation, carefully separate the undissolved solid from the saturated solution by centrifugation or filtration.[3]

  • Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility of this compound in the aqueous buffer.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • After stirring, filter the solution to remove any undissolved this compound.

  • The resulting clear solution contains the this compound-cyclodextrin inclusion complex.

  • Determine the concentration of this compound in the complex solution using a suitable analytical method.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_end Outcome start Poorly Soluble this compound cosolvent Co-solvent Addition (e.g., DMSO) start->cosolvent ph_adjust pH Adjustment start->ph_adjust cyclodextrin Cyclodextrin Complexation start->cyclodextrin liposome Liposomal Formulation start->liposome nanoparticle Nanoparticle Formulation start->nanoparticle solubility_test Solubility Testing (Shake-Flask) cosolvent->solubility_test ph_adjust->solubility_test cyclodextrin->solubility_test liposome->solubility_test nanoparticle->solubility_test bioassay In Vitro/In Vivo Bioassay solubility_test->bioassay end Soluble this compound for Experiments bioassay->end

Caption: Experimental workflow for overcoming solubility issues of this compound.

signaling_pathway ZuoninA This compound Receptor Cell Surface Receptor ZuoninA->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Process Improvements for Scaling Up (-)-Zuonin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a detailed, peer-reviewed total synthesis for the natural product (-)-Zuonin A (CAS 84709-25-1), likely a stereoisomer of Zuihonin A, has not been extensively reported in scientific literature. Therefore, this technical support center is based on a plausible, hypothetical synthetic route derived from common strategies for the synthesis of lignan natural products with similar structural motifs. This guide is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential challenges during the scale-up of such a synthesis.

Hypothetical Retrosynthetic Analysis of this compound

The proposed synthesis aims for a convergent approach, assembling the core tetrahydrofuran ring late in the sequence from two key building blocks.

Retrosynthesis ZuoninA This compound KeyIntermediate Key Intermediate (Tetrahydrofuran Core) ZuoninA->KeyIntermediate Final Cyclization & Protecting Group Removal BuildingBlockA Building Block A (Aryl Grignard Reagent) KeyIntermediate->BuildingBlockA Grignard Addition BuildingBlockB Building Block B (Chiral Butyrolactone) KeyIntermediate->BuildingBlockB Stereoselective Reduction StartingMaterialA Commercially Available Protected Piperonal BuildingBlockA->StartingMaterialA Halogenation & Grignard Formation StartingMaterialB Commercially Available Chiral Precursor BuildingBlockB->StartingMaterialB Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis are expected to be:

  • Stereocontrol: Maintaining high diastereoselectivity during the formation of the tetrahydrofuran core.

  • Reagent Stoichiometry and Cost: The use of chiral auxiliaries and potentially expensive catalysts may become cost-prohibitive on a larger scale.

  • Purification: Separation of diastereomers and other impurities can be challenging and may require multiple chromatographic steps, which are not ideal for large-scale production.

  • Reaction Work-up and Product Isolation: Procedures that are straightforward on a lab scale, such as liquid-liquid extractions and evaporations, can become cumbersome and time-consuming at a larger scale.

Q2: Are there any particularly hazardous steps in the proposed synthesis?

A2: Yes, the formation and use of the Grignard reagent (Building Block A) from a halogenated precursor is highly exothermic and requires careful control of addition rates and temperature, especially at a larger scale. Additionally, the use of metal hydrides for reduction steps involves flammable reagents that must be handled with appropriate safety precautions.

Q3: How can the number of purification steps be minimized during scale-up?

A3: To minimize purification steps:

  • Telescoping Reactions: If compatible, consecutive reaction steps can be performed in the same vessel without intermediate purification.

  • Crystallization: Explore the possibility of crystallizing key intermediates to achieve high purity without chromatography.

  • Optimized Reaction Conditions: Fine-tuning reaction parameters to maximize conversion and minimize side-product formation is crucial.

Troubleshooting Guides

Guide 1: Grignard Addition Step

Problem: Low yield of the addition product of Building Block A to Building Block B.

Potential Cause Troubleshooting Action Expected Outcome
Inactive Grignard Reagent Ensure anhydrous conditions. Use freshly distilled solvents. Titrate the Grignard reagent before use to determine the exact concentration.Improved conversion to the desired product.
Side Reactions Control the reaction temperature carefully, typically by slow addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C).Minimized formation of byproducts from competing reaction pathways.
Steric Hindrance Consider using a more reactive organometallic reagent, such as an organolithium, though this may impact stereoselectivity.Increased reactivity and potentially higher yield, but re-optimization of stereocontrol will be necessary.
Guide 2: Stereoselective Reduction

Problem: Poor diastereoselectivity in the reduction of the ketone intermediate.

Potential Cause Troubleshooting Action Expected Outcome
Ineffective Chiral Control Screen different reducing agents and chiral auxiliaries. Temperature can also significantly impact selectivity.Identification of a more selective reduction system, leading to a higher diastereomeric excess.
Epimerization Ensure the work-up conditions are not too harsh (e.g., avoid strong acids or bases that could cause epimerization of adjacent stereocenters).Preservation of the desired stereochemistry during product isolation.
Substrate Purity Ensure the ketone substrate is of high purity, as impurities can sometimes interfere with the stereodirecting elements of the reaction.Consistent and reproducible diastereoselectivity.

Experimental Protocols (Hypothetical)

Protocol 1: Stereoselective Grignard Addition

  • A solution of Building Block B (1.0 eq) in anhydrous THF (10 vol) is cooled to -78 °C under an inert atmosphere.

  • A solution of Building Block A (a Grignard reagent, 1.2 eq) in THF is added dropwise over 1 hour, maintaining the internal temperature below -70 °C.

  • The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Protocol 2: Final Cyclization and Deprotection

  • The purified product from the reduction step (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is added.

  • The mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction is cooled to room temperature and neutralized with a mild base (e.g., saturated NaHCO₃ solution).

  • The product is extracted, and the organic layer is dried and concentrated.

  • The final product, this compound, is purified by recrystallization or chromatography.

Visualizations

ExperimentalWorkflow cluster_prep Preparation of Building Blocks cluster_core Core Assembly cluster_final Final Steps PrepA Prepare Building Block A (Grignard Reagent) Grignard Grignard Addition (A + B) PrepA->Grignard PrepB Synthesize Building Block B (Chiral Lactone) PrepB->Grignard Reduction Stereoselective Reduction Grignard->Reduction Cyclization Acid-Catalyzed Cyclization Reduction->Cyclization Purification Purification (Chromatography/Crystallization) Cyclization->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Hypothetical experimental workflow for this compound synthesis.

TroubleshootingLogic Start Low Yield or Purity? CheckSM Verify Starting Material Purity Start->CheckSM Yes CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckSM->CheckConditions Purity OK Success Problem Resolved CheckSM->Success Impurity Found CheckReagents Assess Reagent Quality and Stoichiometry CheckConditions->CheckReagents Conditions OK CheckConditions->Success Conditions Adjusted OptimizeWorkup Optimize Work-up and Purification CheckReagents->OptimizeWorkup Reagents OK CheckReagents->Success Reagents Replaced OptimizeWorkup->Success Optimized

Caption: Logical troubleshooting flow for synthesis issues.

Validation & Comparative

Validating the Biological Targets of (-)-Zuonin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to understanding and validating the biological targets of the natural compound (-)-Zuonin A is not yet possible due to the current lack of publicly available scientific literature on its specific biological activities and molecular targets.

Extensive searches of scientific databases and literature have not yielded specific information on the biological or pharmacological properties of this compound. While the compound "Zuihonin A," with "Zuonin A" listed as a synonym, is cataloged in chemical databases such as PubChem, these entries do not contain data regarding its biological effects or mechanisms of action.

This guide, therefore, aims to provide a general framework and methodologies that researchers can employ for the identification and validation of biological targets for a novel natural product like this compound, once preliminary biological activity has been established.

Section 1: Hypothetical Biological Activities and Potential Target Classes

Based on the general activities of related classes of natural products, such as saponins, potential biological activities of this compound could lie in areas like anticancer, anti-inflammatory, or ion channel modulation.[1][2][3] Should initial screening reveal activity in these or other areas, the following target validation strategies can be employed.

Table 1: Potential Biological Activities and Associated Target Classes
Hypothetical Biological Activity Potential Target Classes Examples of Specific Targets
Anticancer Kinases, Transcription Factors, Apoptosis-related proteins, Cell cycle regulatorsEGFR, PI3K, Akt, NF-κB, Bcl-2 family, Caspases, CDKs
Anti-inflammatory Enzymes in inflammatory pathways, Cytokine receptorsCOX-2, LOX, TNF-α, IL-6, JAK/STAT pathway proteins
Ion Channel Modulation Voltage-gated ion channels, Ligand-gated ion channelsSodium channels, Potassium channels, Calcium channels
Antiviral Viral enzymes, Host factors essential for viral replicationProteases, Polymerases, Entry receptors

Section 2: Experimental Protocols for Target Identification and Validation

Once a reproducible biological effect of this compound is confirmed, the subsequent crucial step is to identify its direct molecular target(s).

Target Identification Methodologies

A combination of computational and experimental approaches is often most effective.

  • Affinity-Based Methods:

    • Protocol: Affinity Chromatography-Mass Spectrometry

      • Synthesize a derivative of this compound with a linker arm suitable for immobilization.

      • Covalently attach the derivatized this compound to a solid support (e.g., sepharose beads).

      • Prepare a cell lysate from a cell line where this compound shows biological activity.

      • Incubate the cell lysate with the this compound-coupled beads. As a control, incubate a separate aliquot of the lysate with uncoupled beads.

      • Wash the beads extensively to remove non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

    • Protocol: Chemical Proteomics

      • Develop a probe molecule from this compound that can be used for photo-affinity labeling or activity-based protein profiling.

      • Treat living cells or cell lysates with the probe.

      • For photo-affinity probes, irradiate with UV light to covalently crosslink the probe to its target.

      • Lyse the cells (if treated live) and enrich the probe-labeled proteins.

      • Identify the labeled proteins by mass spectrometry.

  • Genetic and Genomic Approaches:

    • Protocol: CRISPR/Cas9-based Screening

      • Perform a genome-wide CRISPR knockout or activation screen in a relevant cell line.

      • Treat the pooled cell population with a cytotoxic concentration of this compound.

      • Identify genes whose knockout or overexpression confers resistance or sensitivity to this compound by sequencing the guide RNAs enriched in the surviving or depleted cell populations.

      • The identified genes or their protein products are potential targets or key pathway components.

Target Validation Methodologies

Once potential targets are identified, they must be validated to confirm a direct interaction and a causal link to the observed biological effect.

  • Biochemical Assays:

    • Protocol: In Vitro Binding Assays (e.g., Surface Plasmon Resonance - SPR)

      • Immobilize the purified recombinant target protein on an SPR sensor chip.

      • Flow solutions of this compound at various concentrations over the chip.

      • Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.

      • Calculate the binding affinity (KD) from the association and dissociation rates.

  • Cell-Based Assays:

    • Protocol: Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

      • Treat intact cells with this compound.

      • Heat the cells to various temperatures.

      • Lyse the cells and separate the soluble and aggregated protein fractions.

      • Detect the amount of the target protein remaining in the soluble fraction by Western blot or other methods.

      • Binding of this compound is expected to stabilize the target protein, resulting in a higher melting temperature.

    • Protocol: Target Knockdown/Knockout or Overexpression

      • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein in a relevant cell line.

      • Alternatively, transfect cells with a plasmid to overexpress the target protein.

      • Assess the effect of this compound on the modified cells compared to control cells. If the protein is the true target, its knockdown should phenocopy or alter the response to the compound.

Section 3: Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the multi-step processes of target validation and the signaling pathways that may be involved.

G cluster_0 Target Identification cluster_1 Target Validation bio_activity Establish Biological Activity of this compound affinity_chrom Affinity Chromatography bio_activity->affinity_chrom chem_proteomics Chemical Proteomics bio_activity->chem_proteomics crispr_screen CRISPR Screen bio_activity->crispr_screen putative_targets List of Putative Targets affinity_chrom->putative_targets chem_proteomics->putative_targets crispr_screen->putative_targets biochem_validation Biochemical Validation (e.g., SPR) putative_targets->biochem_validation cell_validation Cell-Based Validation (e.g., CETSA, siRNA) putative_targets->cell_validation validated_target Validated Target biochem_validation->validated_target cell_validation->validated_target

Caption: Workflow for the identification and validation of biological targets.

Should this compound be found to induce apoptosis, a common mechanism for anticancer compounds, the following signaling pathway could be investigated.[4]

G zuonin_a This compound target Putative Target (e.g., Kinase, Bcl-2 family protein) zuonin_a->target mito Mitochondrial Outer Membrane Permeabilization target->mito cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Conclusion

The development of a comprehensive guide for validating the biological targets of this compound is contingent upon future research that first identifies its biological activities. The experimental protocols and validation strategies outlined here provide a roadmap for researchers to follow once these initial, critical discoveries are made. The scientific community awaits foundational studies that will elucidate the therapeutic potential and mechanism of action of this novel compound.

References

Structure-Activity Relationship of Lignan Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of published research on the structure-activity relationship (SAR) of (-)-Zuonin A and its derivatives necessitates a comparative analysis of a closely related and extensively studied class of compounds: the podophyllotoxin lignans. This guide will, therefore, use podophyllotoxin and its analogues, such as the clinically significant anticancer agents etoposide and teniposide, as a representative model to illustrate the principles of SAR studies in this class of molecules. The insights gleaned from the extensive research on podophyllotoxin derivatives offer a valuable framework for understanding the potential SAR of other furofuran lignans like this compound.

Podophyllotoxin is a naturally occurring aryltetralin lignan that exhibits potent cytotoxic activity by inhibiting microtubule assembly. However, its clinical use is limited by its toxicity. This has led to the development of numerous semi-synthetic derivatives with improved therapeutic indices. The primary mechanism of action for clinically used analogues like etoposide and teniposide shifted from tubulin inhibition to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This change in mechanism highlights a key aspect of the SAR of this compound class: subtle structural modifications can lead to significant changes in biological targets and activity.

Comparative Cytotoxicity of Podophyllotoxin Derivatives

The cytotoxic activity of podophyllotoxin and its derivatives has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparing the potency of these compounds. The following table summarizes the IC50 values for podophyllotoxin and some of its key derivatives against various human cancer cell lines.

CompoundHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
Podophyllotoxin 0.002 µM1.9 µM--0.07 µM
Etoposide >100 µM>100 µM11.37 µM->100 µM
Teniposide -----
Derivative 6b 3.27 µM5.56 µM3.86 µM-4.88 µM
Derivative a6 0.04 µM0.29 µM--0.07 µM
Derivative c1 -----
Derivative 11a -0.8 µM---
Derivative 32-IIb -2.2 µM---
Derivative 36c -----

Note: "-" indicates that data was not available from the searched sources. The derivative numbers correspond to structures reported in the cited literature.[3][4][5]

Key Structure-Activity Relationships

Analysis of the cytotoxic data for a wide range of podophyllotoxin analogues has revealed several key structural features that govern their activity and mechanism of action:

  • C4-Position: Modifications at the C4 position of the podophyllotoxin scaffold have a profound impact on biological activity. The epimerization from the axial orientation in podophyllotoxin to the equatorial orientation in its 4'-demethylepipodophyllotoxin precursor is crucial for the shift from a tubulin inhibitor to a topoisomerase II inhibitor.[6]

  • Glycosidic Moiety: The presence of a glycosidic group at the C4 position, as seen in etoposide and teniposide, generally reduces the potent, non-specific toxicity of the parent aglycone and is critical for topoisomerase II inhibitory activity.[1][6]

  • E-Ring (Pendant Group): The trimethoxyphenyl E-ring is essential for activity. A free hydroxyl group at the 4'-position of this ring is critical for the DNA breakage activity of topoisomerase II inhibitors.[6]

  • Lactone Ring: The trans-fused lactone ring is a common feature in active derivatives. Modifications to this ring can influence potency.

Experimental Protocols

The evaluation of the cytotoxic and mechanistic properties of podophyllotoxin derivatives involves a variety of standardized experimental protocols.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[8]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plates are then incubated for a further 1.5 to 4 hours at 37°C.[7][8]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals formed by metabolically active cells are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm. The absorbance is directly proportional to the number of viable cells.[8]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.

Topoisomerase II Inhibition Assay

The ability of podophyllotoxin derivatives to inhibit topoisomerase II can be assessed using in vitro assays that measure the enzyme's ability to relax supercoiled DNA or to form a cleavable complex.

  • Reaction Mixture: A typical reaction mixture contains supercoiled plasmid DNA, purified human topoisomerase II, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time to allow for enzyme activity.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a protein denaturant (like SDS) and a proteinase.

  • Agarose Gel Electrophoresis: The DNA products are then separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with an intercalating agent (e.g., ethidium bromide) and imaged under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled or linearized DNA (indicative of a stabilized cleavable complex).

Signaling Pathways and Experimental Workflows

The mechanism of action of podophyllotoxin derivatives, particularly their role as topoisomerase II inhibitors, can be visualized through signaling pathways and experimental workflows.

Topoisomerase II Inhibition Pathway

Etoposide and teniposide exert their anticancer effects by stabilizing the covalent complex between topoisomerase II and DNA. This leads to the accumulation of double-strand breaks in the DNA, which, if not repaired, triggers a cascade of events leading to programmed cell death (apoptosis).

Topoisomerase_II_Inhibition cluster_0 Cell Nucleus Podophyllotoxin_Derivative Podophyllotoxin Derivative (e.g., Etoposide) Cleavable_Complex Stabilized Topo II-DNA Cleavable Complex Podophyllotoxin_Derivative->Cleavable_Complex stabilizes Topo_II Topoisomerase II Topo_II->Cleavable_Complex binds to DNA DNA DNA->Cleavable_Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Mechanism of action of podophyllotoxin derivatives as Topoisomerase II inhibitors.

In Vitro Anticancer Drug Evaluation Workflow

The general workflow for the in vitro evaluation of potential anticancer drugs like podophyllotoxin derivatives involves a series of steps from initial screening to more detailed mechanistic studies.[9][10]

Anticancer_Drug_Evaluation cluster_moa Mechanistic Assays Compound_Synthesis Compound Synthesis/ Isolation Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on a few cell lines) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Expanded cell line panel) Primary_Screening->Secondary_Screening Active Compounds Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Target_Engagement Target Engagement Assays (e.g., Topo II Inhibition) Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay Apoptosis Assays Lead_Optimization->Compound_Synthesis In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Promising Candidates

References

Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of (-)-Zuonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research provides a detailed understanding of the mechanism of action of (-)-Zuonin A, a naturally occurring lignan, identifying it as a potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs). This guide offers a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound distinguishes itself by its unique mode of inhibition. It operates as a partial competitive inhibitor, targeting the D-recruitment site (DRS) of JNKs. This interaction sterically hinders the binding of JNK substrates, such as c-Jun, and the upstream activating kinases MKK4 and MKK7. The consequence is a disruption of the signaling cascade, leading to the inhibition of JNK activation and the subsequent phosphorylation of its downstream targets.

Quantitative Performance Analysis

The inhibitory potency of this compound against the three JNK isoforms has been quantified, demonstrating its efficacy. The half-maximal inhibitory concentration (IC50) values are presented below, offering a direct comparison of its activity against each kinase.

TargetThis compound IC50 (μM)Alternative Inhibitor (SP600125) IC50 (nM)
JNK11.7[1]40-100
JNK22.9[1]40-100
JNK31.74[1]40-100

Note: SP600125 is a well-characterized, potent ATP-competitive JNK inhibitor and is included for comparative purposes. Lower IC50 values indicate higher potency.

Experimental Protocols

The following outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assay

To determine the inhibitory activity of this compound on JNK isoforms, in vitro kinase assays were performed. Recombinant JNK1, JNK2, and JNK3 were incubated with their substrate, GST-c-Jun, in the presence of varying concentrations of this compound. The reaction was initiated by the addition of ATP. The level of c-Jun phosphorylation was quantified as a measure of JNK activity. The IC50 values were then calculated from the dose-response curves.[2]

Cell-Based Assays

The cellular effects of this compound were investigated using HEK293 cells. The cells were pre-treated with different concentrations of this compound before being stimulated with anisomycin to induce the JNK signaling pathway. Cell lysates were subsequently analyzed via Western blotting to assess the phosphorylation status of JNK and its substrate c-Jun.[2][3]

Cell Migration Assay

The biological impact of JNK inhibition by this compound was assessed through a transwell migration assay using MDA-MB-231 breast cancer cells. The cells were treated with this compound and their ability to migrate through a porous membrane towards a chemoattractant was measured. The number of migrated cells was quantified to determine the effect of the compound on cell motility.[2][3]

Visualizing the Mechanism and Workflow

To further clarify the intricate processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of this compound's mechanism of action.

G cluster_upstream Upstream Activation cluster_jnk JNK cluster_downstream Downstream Substrate cluster_inhibitor Inhibitor MKK4/7 MKK4/7 JNK JNK MKK4/7->JNK Activates c-Jun c-Jun JNK->c-Jun Phosphorylates This compound This compound This compound->JNK Inhibits

Caption: JNK Signaling Pathway Inhibition by this compound.

G cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_functional Functional Analysis Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Migration Assay Migration Assay Cell Culture->Migration Assay Pathway Stimulation Pathway Stimulation Compound Treatment->Pathway Stimulation Western Blot Western Blot Pathway Stimulation->Western Blot Phosphorylation Analysis Phosphorylation Analysis Western Blot->Phosphorylation Analysis Motility Assessment Motility Assessment Migration Assay->Motility Assessment

Caption: Experimental Workflow for Characterizing this compound.

G This compound This compound JNK DRS Binding JNK DRS Binding This compound->JNK DRS Binding Inhibition of Substrate Binding Inhibition of Substrate Binding JNK DRS Binding->Inhibition of Substrate Binding Inhibition of MKK4/7 Binding Inhibition of MKK4/7 Binding JNK DRS Binding->Inhibition of MKK4/7 Binding Reduced Substrate Phosphorylation Reduced Substrate Phosphorylation Inhibition of Substrate Binding->Reduced Substrate Phosphorylation Reduced JNK Activation Reduced JNK Activation Inhibition of MKK4/7 Binding->Reduced JNK Activation Inhibition of Cell Migration Inhibition of Cell Migration Reduced JNK Activation->Inhibition of Cell Migration Reduced Substrate Phosphorylation->Inhibition of Cell Migration

Caption: Logical Flow of this compound's Mechanism of Action.

Concluding Remarks

The available data robustly confirms that this compound is a selective, partial competitive inhibitor of JNKs. Its distinct mechanism of targeting the D-recruitment site offers a valuable alternative to traditional ATP-competitive inhibitors. This targeted approach has demonstrated clear biological consequences, including the inhibition of cancer cell migration. These findings position this compound as a significant lead compound for the development of novel therapeutics targeting JNK-mediated pathologies. Further investigation into its in vivo efficacy and safety profile is warranted.

References

A Comparative Guide to the Therapeutic Potential of (-)-Zuonin A and Alternative JNK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of (-)-Zuonin A, a selective inhibitor of c-Jun N-terminal kinases (JNKs), benchmarked against other known JNK inhibitors. The findings are presented with supporting experimental data to facilitate objective comparison and inform future research and development.

Overview of this compound's Therapeutic Potential

This compound has emerged as a promising natural product for its selective inhibition of the JNK signaling pathway, which is implicated in various diseases, including cancer and inflammatory conditions. Research indicates that this compound exerts its effects by targeting the D-recruitment site (DRS) of JNK, thereby impeding the binding of upstream kinases (MKK4 and MKK7) and substrates.[1] This mechanism of action suggests a potential for therapeutic intervention in pathologies driven by aberrant JNK signaling. A key study has highlighted its ability to inhibit Akt signaling and the migration of breast cancer cells.[1]

Note on Cross-Validation: It is important to note that the detailed studies on the mechanism and therapeutic potential of this compound currently originate from a single research group and their collaborators. Independent, cross-validating studies from other research groups are not yet available in the public domain.

Comparative Analysis of JNK Inhibitors

To provide a clear perspective on the efficacy of this compound, this section presents a quantitative comparison with other well-characterized JNK inhibitors. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of JNK Inhibitors
CompoundTarget(s)IC50 (in vitro)Mechanism of ActionReference(s)
This compound JNK1, JNK2, JNK31.7 µM (JNK1), 2.9 µM (JNK2), 1.74 µM (JNK3)Non-ATP competitive, targets D-recruitment site[1]
Phosphorylation of JNK1 by MKK41.8 µMNon-ATP competitive[1]
Phosphorylation of JNK1 by MKK72.0 µMNon-ATP competitive[1]
SP600125 JNK1, JNK2, JNK340 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3)ATP-competitive[2][3][4]
AS601245 JNK1, JNK2, JNK3150 nM (JNK1), 220 nM (JNK2), 70 nM (JNK3)ATP-competitive[2][5]
JNK-IN-8 JNK1, JNK2, JNK34.7 nM (JNK1), 18.7 nM (JNK2), 1 nM (JNK3)Covalent, irreversible[6][7][8][9]
Zuonin B JNKNot reportedDownregulates JNK phosphorylation[10]
Saucerneol F JNKNot reportedSuppresses JNK phosphorylation[11]
Table 2: Cellular Activity of JNK Inhibitors
CompoundCell-Based AssayEffective Concentration (ED50/EC50)Cell LineReference(s)
This compound Inhibition of JNK phosphorylation~25 µMHEK293[1]
JNK-IN-8 Inhibition of c-Jun phosphorylation338 nMA375[6]
Inhibition of c-Jun phosphorylation486 nMHeLa[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of JNK Inhibition by this compound

JNK_Pathway_Inhibition cluster_upstream Upstream Activation MKK4 MKK4 JNK JNK MKK4->JNK phosphorylates MKK7 MKK7 MKK7->JNK phosphorylates cJun c-Jun (Substrate) JNK->cJun phosphorylates Transcription Gene Transcription (Proliferation, etc.) cJun->Transcription ZuoninA This compound ZuoninA->JNK inhibits binding of MKK4/7 & c-Jun Phosphorylation Phosphorylation & Activation

Caption: Mechanism of JNK inhibition by this compound.

Experimental Workflow for JNK Kinase Assay

JNK_Kinase_Assay_Workflow start Start prepare_lysates Prepare Cell Lysates (e.g., from treated cells) start->prepare_lysates ip_jnk Immunoprecipitate JNK (using anti-JNK antibody) prepare_lysates->ip_jnk kinase_reaction Kinase Reaction: - Add recombinant c-Jun (substrate) - Add ATP - Incubate with test compound (e.g., this compound) ip_jnk->kinase_reaction sds_page SDS-PAGE kinase_reaction->sds_page western_blot Western Blot sds_page->western_blot detect_phospho Detect Phospho-c-Jun (using anti-phospho-c-Jun antibody) western_blot->detect_phospho analyze Analyze Results (Quantify band intensity) detect_phospho->analyze end End analyze->end

Caption: Workflow for a typical in vitro JNK kinase assay.

Experimental Workflow for Wound Healing (Migration) Assay

Wound_Healing_Assay_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells grow_confluent Grow cells to a confluent monolayer seed_cells->grow_confluent create_wound Create a 'wound' (scratch) with a sterile pipette tip grow_confluent->create_wound wash_cells Wash with PBS to remove debris create_wound->wash_cells add_media Add fresh media with test compound (e.g., this compound) wash_cells->add_media image_t0 Image the wound at Time 0 add_media->image_t0 incubate Incubate for a defined period (e.g., 24-48 hours) image_t0->incubate image_t_final Image the wound at final time point incubate->image_t_final analyze Analyze wound closure (measure the change in wound area) image_t_final->analyze end End analyze->end

Caption: Workflow for a wound healing (cell migration) assay.

Detailed Experimental Protocols

In Vitro JNK Kinase Assay

This protocol is a synthesized method for assessing the inhibitory effect of a compound on JNK activity.

  • Cell Lysate Preparation:

    • Culture cells (e.g., HEK293T) and treat with desired stimuli to activate the JNK pathway.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of JNK:

    • Incubate the cell lysate with an anti-JNK antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-JNK complex.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the kinase reaction by adding a JNK substrate (e.g., recombinant GST-c-Jun) and ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the extent of inhibition.

Cell Migration (Wound Healing) Assay

This protocol outlines the steps for a scratch assay to evaluate the effect of a compound on cell migration.[12][13][14][15]

  • Cell Seeding:

    • Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[13]

  • Creating the Wound:

    • Once the cells are confluent, create a scratch in the monolayer using a sterile 200 µL pipette tip.[12] Create a straight line across the center of the well.

  • Washing and Treatment:

    • Gently wash the cells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.[12]

    • Replace the PBS with fresh culture medium containing the test compound (e.g., this compound) at the desired concentrations. Include a vehicle-only control.

  • Imaging and Analysis:

    • Capture images of the scratch at time 0 using a phase-contrast microscope.

    • Incubate the plate at 37°C in a CO2 incubator.

    • Capture images of the same field of view at regular intervals (e.g., every 8-12 hours) until the wound in the control well is nearly closed.

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition to determine the effect of the compound on cell migration.

Western Blot for JNK Phosphorylation

This protocol details the detection of phosphorylated JNK in cell lysates.[16][17][18]

  • Sample Preparation:

    • Treat cells with the test compound for the desired time, followed by stimulation with a JNK activator (e.g., anisomycin) if required.

    • Prepare cell lysates as described in the JNK kinase assay protocol, ensuring the use of phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample in SDS-PAGE loading buffer by boiling.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate.

    • To normalize the results, strip the membrane and re-probe with an antibody against total JNK.

    • Quantify the band intensities for both p-JNK and total JNK to determine the relative level of JNK phosphorylation.

References

A Comparative Guide to Analytical Method Validation for the Quantification of (-)-Zuonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (-)-Zuonin A, a chiral compound of significant interest in pharmaceutical development. The information presented herein is curated from established validation guidelines and published research on analogous compounds, offering a robust framework for selecting and validating an appropriate analytical method.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques. Below is a comparative summary of their typical validation parameters.

Validation ParameterHPLC-UVLC-MS/MSTypical Acceptance Criteria
Linearity (r²) ≥ 0.997[1]≥ 0.99≥ 0.99
Range 0.5 - 100 µg/mL20 - 10000 pg/mL[2]Dependent on application
Limit of Detection (LOD) 0.035 µg/mL[3]8.49 ng/mL[4]3 x signal-to-noise ratio[5]
Limit of Quantification (LOQ) 0.07 µg/mL[3]25.73 ng/mL[4]10 x signal-to-noise ratio[5]
Accuracy (% Recovery) 98.0% - 102.4%[6]93.82% - 106.96%[2]80% - 120% (90% - 110% for QC)
Precision (% RSD) < 2.2%[6]< 7.71%[2]≤ 15% (≤ 20% at LLOQ)
Selectivity/Specificity HighVery HighNo interference at analyte retention time
Robustness ModerateHighConsistent results with minor variations

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method. The following protocols are based on widely accepted guidelines and practices in the pharmaceutical industry.[7][8]

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range.

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area response against the corresponding concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).[5]

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

  • Procedure:

    • Prepare samples with known concentrations of this compound at three levels (low, medium, and high) covering the specified range.

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) within the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or with different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with low known concentrations of this compound with those of blank samples.

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.[8]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze blank matrix samples to check for any interfering peaks at the retention time of this compound.

    • Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on this compound to demonstrate that the method can separate the analyte from its degradation products.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for the quantification of this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Select Analytical Technique (e.g., HPLC-UV, LC-MS/MS) B Optimize Chromatographic Conditions A->B C Sample Preparation Protocol B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Specificity G->H I Robustness H->I J Validation Report I->J K Standard Operating Procedure (SOP) J->K L Routine Sample Analysis K->L

Caption: Workflow for Analytical Method Validation.

Signaling Pathway for Method Selection

The decision-making process for selecting an appropriate analytical method involves considering several key factors.

G cluster_0 Considerations cluster_1 Method Selection cluster_2 Outcome A Define Analytical Requirements B Required Sensitivity (LOD/LOQ) A->B C Matrix Complexity A->C D Throughput Needs A->D E Availability of Instrumentation A->E F High Sensitivity Needed? B->F C->F G LC-MS/MS F->G Yes H HPLC-UV F->H No

Caption: Decision pathway for analytical method selection.

References

A Comparative Biological Study of (-)-Zuonin A and its Enantiomer: An Inquiry into a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for the steroidal saponin (-)-Zuonin A and its corresponding enantiomer has revealed a significant gap in publicly available scientific data. At present, there are no published studies detailing the biological activities, comparative efficacy, or mechanisms of action of these specific compounds.

While the broader class of steroidal saponins is known for a wide range of biological activities, including cytotoxic and anticancer effects, specific data for this compound remains elusive. Extensive searches of chemical and biological databases have not yielded information on its isolation, structural elucidation, or any in vitro or in vivo experimental results. Consequently, a direct comparison of the biological profiles of this compound and its enantiomer cannot be constructed at this time.

The importance of stereochemistry in pharmacology is well-established, with enantiomers of a chiral drug often exhibiting significantly different biological activities, potencies, and toxicities. Therefore, a comparative study of this compound and its enantiomer would be of considerable interest to the scientific community, particularly for researchers in drug discovery and natural product chemistry.

Future research efforts would be required to first isolate or synthesize and then characterize this compound and its enantiomer. Subsequent biological evaluations could then elucidate their pharmacological profiles. Key areas for investigation would include:

  • Cytotoxicity Assays: To determine the cytotoxic effects of each enantiomer against a panel of cancer cell lines.

  • Mechanism of Action Studies: To investigate the underlying molecular mechanisms, including the identification of any modulated signaling pathways.

  • In Vivo Efficacy Studies: To assess the therapeutic potential of the individual enantiomers in animal models of disease.

As the scientific community continues to explore the vast chemical space of natural products, it is possible that information regarding this compound will become available. This guide will be updated accordingly as new research findings are published. Researchers interested in this specific compound are encouraged to monitor scientific literature for any forthcoming studies on its synthesis and biological evaluation.

Safety Operating Guide

Proper Disposal of (-)-Zuonin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of (-)-Zuonin A.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedures is crucial to mitigate risks to personnel and the environment.

I. Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the solid form to avoid dust and aerosol formation[1].

II. Step-by-Step Disposal Protocol

The primary disposal method for this compound is to entrust it to an approved waste disposal plant[1]. Avoid releasing it into the environment[1].

  • Segregation and Labeling:

    • Isolate waste this compound from other laboratory waste streams to prevent inadvertent mixing with incompatible materials.

    • Store in a clearly labeled, tightly sealed container. The label should include the chemical name, "this compound," and relevant hazard symbols.

  • Waste Collection:

    • Collect any spillage of this compound and place it in the designated waste container[1].

    • Do not mix with strong acids/alkalis or strong oxidizing/reducing agents, as these are incompatible materials[1].

  • Storage of Waste:

    • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

    • If the waste is in solvent, it should be stored at -80°C. If it is in powder form, storage at -20°C is recommended[1].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the safety data sheet (SDS) for this compound to the disposal service to ensure they are fully aware of the material's properties and hazards.

III. Chemical and Physical Properties

A summary of the available physical and chemical properties of this compound is provided in the table below. This information is valuable for waste characterization.

PropertyData
Appearance Solid
Molecular Formula C₂₀H₂₀O₅
Molecular Weight 340.37 g/mol
Odor No data available
pH No data available
Melting/Freezing Point No data available
Boiling Point/Range No data available
Flash Point No data available
Water Solubility No data available

Table 1: Physical and chemical properties of this compound.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator start->ppe segregate Segregate and Label Waste ppe->segregate spill Collect Spillage segregate->spill store Store in a Sealed Container in a Cool, Ventilated Area spill->store contact Contact EHS or Approved Waste Disposal Service store->contact end End: Compliant Disposal contact->end

Figure 1: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.